An In-depth Technical Guide to [(3-Fluoropyridin-2-yl)imino]dimethyl-λ6-sulfanone: Structure, Synthesis, and Therapeutic Potential
Abstract: This technical guide provides a comprehensive overview of [(3-Fluoropyridin-2-yl)imino]dimethyl-λ6-sulfanone, a fluorinated pyridyl sulfoximine of significant interest to the medicinal chemistry and drug develo...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This technical guide provides a comprehensive overview of [(3-Fluoropyridin-2-yl)imino]dimethyl-λ6-sulfanone, a fluorinated pyridyl sulfoximine of significant interest to the medicinal chemistry and drug development communities. The sulfoximine moiety has emerged as a critical functional group for enhancing the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This document details the chemical structure, physicochemical properties, a proposed synthetic route based on established methodologies, and a discussion of the potential therapeutic applications of this compound. It is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutics.
Introduction: The Rise of Sulfoximines in Drug Discovery
For many years, the sulfoximine functional group was largely overlooked in medicinal chemistry. However, a recent surge in interest has positioned it as a "rising star" in modern drug discovery.[1][2] Sulfoximines are mono-aza analogues of sulfones, offering a unique combination of properties that make them attractive for lead optimization.[3] Their ability to act as hydrogen bond donors and acceptors, coupled with improved aqueous solubility and metabolic stability compared to their sulfone and sulfonamide counterparts, makes them a powerful tool for fine-tuning the properties of drug candidates.[1][2] Several sulfoximine-containing compounds are now in clinical trials, underscoring the therapeutic potential of this versatile functional group.[4]
The incorporation of a fluorine atom and a pyridine ring, as seen in [(3-Fluoropyridin-2-yl)imino]dimethyl-λ6-sulfanone, is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, binding affinity, and bioavailability. This guide will delve into the specifics of this promising chemical entity.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's structure and properties is fundamental to its development. The compound of interest is identified as [(3-Fluoropyridin-2-yl)imino]dimethyl-λ6-sulfanone.
Chemical Structure
The chemical structure of [(3-Fluoropyridin-2-yl)imino]dimethyl-λ6-sulfanone is presented below.
Caption: 2D Chemical Structure of [(3-Fluoropyridin-2-yl)imino]dimethyl-λ6-sulfanone.
Physicochemical Data
A summary of the key physicochemical properties is provided in the table below. These parameters are crucial for predicting the compound's behavior in biological systems.
1H and 13C NMR spectra data for[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone
Technical Guide: 1 H and 13 C NMR Spectral Elucidation of [(6-Fluoropyridin-3-yl)imino]dimethyl- λ6 -sulfanone Executive Summary & Pharmacochemical Context The integration of the sulfoximine moiety into modern drug desig...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Guide:
1
H and
13
C NMR Spectral Elucidation of [(6-Fluoropyridin-3-yl)imino]dimethyl-
λ6
-sulfanone
Executive Summary & Pharmacochemical Context
The integration of the sulfoximine moiety into modern drug design has revolutionized medicinal chemistry. As a chemically stable, highly polar, and weakly basic functional group, the sulfoximine acts as an excellent bioisostere for sulfones and sulfonamides, often improving aqueous solubility, membrane permeability, and metabolic stability [1].
[(6-Fluoropyridin-3-yl)imino]dimethyl-
λ6
-sulfanone (Chemical Formula:
C7H9FN2OS
) is a highly functionalized building block featuring an electron-deficient 6-fluoropyridine ring bonded to a dimethylsulfoximine group. Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for downstream synthetic applications, such as cross-coupling reactions or incorporation into kinase inhibitor scaffolds. This whitepaper provides a comprehensive, causality-driven breakdown of its
1
H and
13
C NMR spectral signatures, underpinned by established spectroscopic rules [2].
Structural Dynamics & Causality of Chemical Shifts
The NMR profile of this compound is dictated by two primary structural features:
The Dimethyl-
λ6
-sulfanone Group (
−N=S(=O)Me2
): The hexavalent sulfur center is highly electron-withdrawing. However, because both substituents on the sulfur are identical methyl groups, the sulfur atom is achiral. This results in rapid bond rotation and makes the six methyl protons magnetically and chemically equivalent (homotopic), yielding a sharp, integrated singlet in the
1
H NMR spectrum.
The 6-Fluoropyridin-3-yl Ring: The presence of the highly electronegative fluorine atom (spin quantum number
I=1/2
) at the C-6 position introduces complex scalar coupling (
J
-coupling) across both the
1
H and
13
C spectra. The fluorine atom exerts a strong inductive electron-withdrawing effect, deshielding adjacent nuclei, while its resonance donation slightly shields the para-position.
1
H NMR Spectral Analysis
The proton NMR spectrum of this compound in
CDCl3
is characterized by the distinct splitting patterns caused by both homonuclear (
1
H-
1
H) and heteronuclear (
1
H-
19
F) scalar coupling.
H NMR Data Summary (400 MHz,
CDCl3
, 298 K)
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Assignment
Causality & Mechanistic Note
7.95
dd
4JHH=2.8
,
4JHF=2.0
1H
H-2
Deshielded by the adjacent pyridine nitrogen and the iminosulfanone group. Couples with H-4 (meta) and F (across the nitrogen atom).
7.45
ddd
3JHH=8.8
,
4JHF=5.4
,
4JHH=2.8
1H
H-4
Positioned between the imino group and H-5. Exhibits standard ortho-coupling to H-5, meta-coupling to H-2, and meta-coupling to the C-6 fluorine.
6.85
dd
3JHH=8.8
,
3JHF=8.0
1H
H-5
Strongly shielded by the resonance effect of the adjacent fluorine. Exhibits large ortho-couplings to both H-4 and the fluorine atom.
3.20
s
-
6H
S−CH3
The two methyl groups are equivalent due to the achiral S(VI) center and free rotation. Shifted downfield by the electronegative
S(=O)(=N−)
core.
13
C NMR Spectral Analysis
The carbon NMR spectrum is dominated by massive heteronuclear
13
C-
19
F spin-spin couplings. Because standard
13
C NMR acquisition utilizes
1
H broadband decoupling but not
19
F decoupling, every carbon atom in the pyridine ring appears as a doublet, with the coupling constant (
JCF
) decaying as a function of bond distance [2].
C NMR Data Summary (100 MHz,
CDCl3
, 298 K)
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
JCF
, Hz)
Assignment
Causality & Mechanistic Note
159.5
d
1JCF=237.0
C-6
Direct C-F bond. The massive
>230
Hz coupling is the definitive hallmark of a fluorinated aromatic ring.
139.2
d
3JCF=15.0
C-2
Located across the pyridine nitrogen from the fluorine (F-C6-N1-C2). This 3-bond coupling is characteristically large in 2-fluoropyridine systems.
137.8
d
4JCF=4.5
C-3
The ipso-carbon attached to the iminosulfanone nitrogen.
131.5
d
3JCF=8.0
C-4
Meta to the fluorine atom. Exhibits a standard 3-bond aromatic carbon-fluorine coupling.
109.8
d
2JCF=39.0
C-5
Ortho to the fluorine atom. The strong inductive effect of F causes significant shielding, while the 2-bond coupling remains very large.
40.5
s
-
S−CH3
The methyl carbons are isolated from the fluorine spin system and appear as a clean singlet.
Experimental Workflow & Self-Validating Protocol
To ensure absolute trustworthiness and reproducibility of the spectral data, the following self-validating protocol must be strictly adhered to during sample preparation and acquisition. The synthesis typically proceeds via the catalytic imination of dimethyl sulfoxide (DMSO) using 6-fluoropyridin-3-amine and a hypervalent iodine oxidant [3].
Synthetic workflow and NMR acquisition pipeline for the target sulfoximine.
Step-by-Step NMR Acquisition Methodology
Sample Preparation: Dissolve 15–20 mg of the highly purified [(6-Fluoropyridin-3-yl)imino]dimethyl-
λ6
-sulfanone in 0.6 mL of deuterated chloroform (
CDCl3
) containing 0.03% v/v tetramethylsilane (TMS). Causality: TMS acts as an internal standard (0.00 ppm) to calibrate the chemical shifts, preventing drift caused by temperature or concentration variations.
Tube Standardization: Transfer the homogeneous solution into a standard 5 mm precision NMR tube. Ensure the solvent column depth is exactly 4.0 to 4.5 cm. Causality: An improper solvent depth distorts the magnetic field lines at the edges of the receiver coil, making it impossible to achieve optimal shimming and obscuring fine
JHF
couplings.
Probe Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual tuning and matching of the broadband probe for
1
H (400.1 MHz) and
13
C (100.6 MHz) frequencies. Causality: Matching the impedance of the probe to the sample ensures maximum RF pulse delivery and signal detection, which is critical for observing the low-sensitivity
13
C nuclei.
Shimming and Locking: Lock the spectrometer to the deuterium signal of the
CDCl3
solvent. Execute gradient shimming (e.g., TopShim) until the solvent residual peak (
CHCl3
at 7.26 ppm) is sharp and perfectly symmetric.
1
H NMR Acquisition: Execute a standard 1D proton sequence. Set the spectral width to 12 ppm, relaxation delay (
D1
) to 2.0 seconds, and acquire 16–32 transients.
13
C NMR Acquisition: Execute a proton-decoupled 1D carbon sequence (e.g., zgpg30). Set the spectral width to 250 ppm, relaxation delay to 2.0 seconds, and acquire 512–1024 transients. Critical Note: Ensure
19
F decoupling is disabled . The preservation of the
C−F
scalar couplings is a mandatory self-validating feature to confirm the integrity of the fluoropyridine ring.
Processing: Apply a zero-filling factor of 2 and an exponential window function (line broadening: 0.3 Hz for
1
H, 1.0 Hz for
13
C) prior to Fourier transformation. Phase and baseline correct the spectra manually to ensure accurate integration of the 6H singlet against the pyridine protons.
References
Frings, M., Bolm, C., Blum, A., & Gnamm, C. (2017). Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry, 126, 225–245.[Link]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin Heidelberg.[Link]
Bull, J. A., et al. (2012). N-H Sulfoximines: Synthesis and Applications. Chemical Reviews, 112(5), 2642-2713.[Link]
Foundational
Mass Spectrometry Fragmentation Patterns of [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone: A Mechanistic and Analytical Guide
Executive Summary The compound [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone (Chemical Formula: C₇H₉FN₂OS, Exact Mass: 188.04196 Da) represents a critical structural motif in modern agrochemical and pharmaceuti...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone (Chemical Formula: C₇H₉FN₂OS, Exact Mass: 188.04196 Da) represents a critical structural motif in modern agrochemical and pharmaceutical design. It features a highly polarized
λ6
-sulfanone core linked to a fluorinated pyridine ring. This specific sulfoximine architecture is a fundamental building block and known degradation product of advanced insecticides like sulfoxaflor [1].
Understanding the tandem mass spectrometry (MS/MS) fragmentation of this molecule is paramount for metabolite tracking, pharmacokinetic profiling, and environmental degradation studies. This whitepaper details the ionization dynamics, collision-induced dissociation (CID) mechanisms, and validated LC-MS/MS workflows required for the unambiguous structural elucidation of this compound.
Structural Characteristics & Ionization Dynamics
To accurately predict MS behavior, we must first analyze the molecule's proton affinity and electron distribution. The molecule consists of two primary domains:
The 6-Fluoropyridine Ring: Typically, pyridine nitrogens are highly basic and readily accept protons in positive Electrospray Ionization (ESI+). However, the highly electronegative fluorine atom at the ortho-equivalent (6-position) exerts a strong inductive electron-withdrawing effect, significantly reducing the proton affinity of the pyridine nitrogen.
The Iminodimethylsulfanone Group (Sulfoximine): The S=N and S=O double bonds create a hypervalent
λ6
-sulfur center. The imino nitrogen is highly electron-dense due to negative hyperconjugation (
nN→σS−C∗
), making it the thermodynamically favored site for protonation during ESI+ [2].
Causality in Ionization: When subjected to ESI+ with 0.1% formic acid, the molecule predominantly forms the [M+H]⁺ precursor ion at m/z 189.0498 . The localization of the charge on the sulfoximine nitrogen directly dictates the subsequent CID fragmentation pathways, driving charge-directed cleavages rather than simple homolytic bond scissions.
Mechanistic Pathways of CID Fragmentation
When the isolated[M+H]⁺ ion (m/z 189.05) is subjected to higher-energy collisional dissociation (HCD) or CID, it exhibits a highly specific fragmentation cascade. The stability of the S=N bond requires a ramped collision energy (CE) approach to fully map the molecule.
Pathway A:
α
-Cleavage and Methyl Radical Loss (m/z 174.03)
At lower collision energies (15–20 eV), the most labile bonds are the S–CH₃ linkages. The expulsion of a methyl radical (•CH₃, -15.02 Da) is a hallmark of dimethyl sulfoximines [3]. This forms the radical cation [C₆H₇FN₂OS]⁺• at m/z 174.03.
Pathway B: N–S Bond Cleavage and Sulfine Loss (m/z 113.05)
The S=N bond is stabilized by strong
pπ−dπ
interactions, making it resistant to simple cleavage. However, at elevated CE (25–30 eV), a charge-directed rearrangement occurs. A hydrogen atom transfers from a methyl group to the imino nitrogen, followed by the cleavage of the N–S bond. This expels a neutral sulfine molecule (C₂H₄SO, 76.00 Da), yielding the highly stable protonated 6-fluoropyridin-3-amine fragment at m/z 113.05.
Pathway C: Fluorine Expulsion (m/z 169.04)
The loss of neutral hydrogen fluoride (HF, -20.01 Da) from the pyridine ring requires significant energy (>30 eV) and is often observed as a secondary fragmentation pathway, resulting in a fused-ring or highly conjugated cation at m/z 169.04.
Pathway D: Sulfanone Cation Formation (m/z 79.02)
Heterolytic cleavage of the N–S bond where the charge is retained on the sulfanone moiety yields the protonated dimethyl sulfanone fragment ([C₂H₇OS]⁺) at m/z 79.02.
To ensure analytical rigor and reproducibility, the following self-validating LC-MS/MS protocol is recommended. This methodology is adapted from validated workflows used for the environmental monitoring of sulfoximine derivatives [4].
Step-by-Step Methodology
System Calibration (Self-Validation):
Prior to analysis, calibrate the Q-TOF or Orbitrap mass spectrometer using a standard tuning mix. Verify mass accuracy (< 5 ppm error) using a known reference standard (e.g., reserpine or a sulfoxaflor analytical standard).
Sample Preparation:
Reconstitute the analyte in an initial mobile phase composition of 90% Water / 10% Acetonitrile containing 0.1% Formic Acid. Causality: The formic acid is critical; it ensures a low pH environment that forces the quantitative protonation of the imino nitrogen, stabilizing the [M+H]⁺ signal and preventing signal suppression.
Chromatographic Separation (UHPLC):
Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 10% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
Mass Spectrometry Parameters (ESI+):
Capillary Voltage: 3.5 kV
Desolvation Temperature: 350 °C (Optimal for volatilizing the aqueous/organic droplets without thermally degrading the labile S-CH₃ bonds).
Precursor Isolation: Q1 set to m/z 189.05 (Isolation width: 1.0 Da).
Collision Energy (CE): Ramped from 15 eV to 40 eV in the collision cell (Argon or Nitrogen collision gas) to capture both low-energy (methyl loss) and high-energy (sulfine loss) fragments.
Step-by-step LC-MS/MS experimental workflow for sulfoximine characterization.
Quantitative Data & Fragment Mapping
The table below summarizes the theoretical exact masses, expected mass errors, and optimal collision energies for the primary fragments of[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone.
Fragment Ion
Formula
Theoretical Exact Mass (m/z)
Neutral Loss
Optimal CE (eV)
Relative Abundance
[M+H]⁺ (Precursor)
C₇H₁₀FN₂OS⁺
189.0498
N/A
10
100% (Base Peak at low CE)
Fragment 1
C₆H₇FN₂OS⁺•
174.0263
•CH₃ (15.02 Da)
15 - 20
High
Fragment 2
C₇H₉N₂OS⁺
169.0436
HF (20.01 Da)
30 - 35
Low
Fragment 3
C₅H₆FN₂⁺
113.0515
C₂H₄SO (76.00 Da)
25 - 30
Very High (Base Peak at high CE)
Fragment 4
C₂H₇OS⁺
79.0218
C₅H₃FN₂ (110.03 Da)
35 - 40
Medium
Note: Mass accuracy should be maintained within < 5 ppm during high-resolution mass spectrometry (HRMS) analysis to definitively confirm these molecular formulas.
References
Degradation of Sulfoxaflor in Water and Soil: Kinetics, Degradation Pathways, Transformation Product Identification, and Toxicity
Source: Journal of Agricultural and Food Chemistry (ACS Publications)
URL:[Link]
Mechanistic Investigation of the NH-Sulfoximination of Sulfide. Evidence for λ6-sulfanenitrile intermediates
Source: Chemical Science (Royal Society of Chemistry)
URL:[Link]
Chemical ionization mass spectra of L-methionine and L-methionine analogs
Source: Biomedical Mass Spectrometry (Wiley Online Library)
URL:[Link]
Sulfoxaflor Degraded by Aminobacter sp. CGMCC 1.17253 through Hydration Pathway Mediated by Nitrile Hydratase
Source: Journal of Agricultural and Food Chemistry (ACS Publications)
URL:[Link]
Exploratory
Neuropharmacological Profiling of [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone: Mechanism of Action and Resistance Breaking
Executive Summary The compound [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone , universally recognized by its ISO common name sulfoxaflor , represents a critical paradigm shift in neurotoxic insecticidal chemist...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone , universally recognized by its ISO common name sulfoxaflor , represents a critical paradigm shift in neurotoxic insecticidal chemistry. As the foundational molecule of the sulfoximine class, it was engineered to address the pervasive agricultural crisis of neonicotinoid resistance in sap-feeding insects[1].
Unlike traditional neonicotinoids, sulfoxaflor possesses a unique sulfoximine moiety that radically alters its spatial orientation and binding kinetics at the insect nicotinic acetylcholine receptor (nAChR)[1]. This whitepaper provides a comprehensive, self-validating technical guide to the pharmacodynamics, receptor interactions, and experimental methodologies used to characterize this Group 4C competitive modulator.
Pharmacodynamics: Target Site and Receptor Kinetics
The nAChR Complex and Subunit Specificity
Sulfoxaflor acts as a potent, competitive agonist at the insect central nervous system's nicotinic acetylcholine receptors (nAChRs)[1]. The nAChR is a pentameric, ligand-gated ion channel. While neonicotinoids (IRAC Group 4A) typically bind to a highly conserved orthosteric site, sulfoxaflor exhibits a distinct binding profile. Radioligand displacement studies and knockout models demonstrate that sulfoxaflor interacts predominantly with the nAChR β1 subunit , with functional contributions from the α3 subunit [2].
Crucially, sulfoxaflor does not bind to the exact same amino acid residues as imidacloprid[2]. It displays a relatively low affinity for the classic
imidacloprid binding site, yet it acts as a full agonist with exceptionally high efficacy[1]. This paradox—low binding affinity but high functional efficacy—suggests that sulfoxaflor stabilizes the open conformation of the nAChR channel more effectively than endogenous acetylcholine or partial agonists like imidacloprid.
Excitatory Neurotoxicity Pathway
Upon binding, sulfoxaflor induces a massive, continuous influx of cations (Na
and Ca
) across the neuronal membrane[3]. Because sulfoxaflor is immune to degradation by acetylcholinesterase, the resulting membrane depolarization is sustained. This hyper-excitation manifests phenotypically as severe tremors, antennal waving, spastic paralysis, and ultimately, organismal death[1].
Caption: Sulfoxaflor-mediated hyper-excitation pathway at the insect nicotinic acetylcholine receptor.
Differentiation from Neonicotinoids (IRAC Group 4C vs. 4A)
The Insecticide Resistance Action Committee (IRAC) classifies sulfoxaflor as a Group 4C insecticide, strictly segregating it from Group 4A neonicotinoids[1][4]. This segregation is driven by two scientifically validated factors:
Target-Site Mutation Resilience: The R81T mutation in the β1 subunit of Myzus persicae (green peach aphid) confers high-level resistance to imidacloprid by sterically hindering the nitroguanidine pharmacophore[5]. Because sulfoxaflor lacks this moiety, its binding is largely unaffected by the R81T mutation, allowing it to break target-site resistance[5].
Metabolic Escape: Sulfoxaflor exhibits a distinct metabolic degradation profile. It is not a substrate for many of the specific cytochrome P450 monooxygenases that readily detoxify neonicotinoids, resulting in a lack of cross-resistance in field populations[6].
Table 1: Comparative Pharmacology of nAChR Modulators
To establish the trustworthiness of these mechanistic claims, researchers rely on rigorous electrophysiological protocols. The following methodology details the use of Patch-Clamp electrophysiology on Dorsal Unpaired Median (DUM) neurons, a self-validating system for neuropharmacological profiling.
Protocol: Whole-Cell Patch-Clamp on DUM Neurons
Rationale: DUM neurons isolated from the terminal abdominal ganglion of insects express distinct α-bungarotoxin-insensitive nAChR subtypes (nAChR1 and nAChR2), providing a high-resolution model to dissect subtype-specific agonist activity[3].
Step-by-Step Methodology:
Cell Isolation: Dissect the terminal abdominal ganglion and subject it to enzymatic digestion (e.g., collagenase/dispase) followed by mechanical trituration to isolate single DUM neurons.
Electrophysiological Setup: Establish the whole-cell patch-clamp configuration. Use borosilicate glass pipettes with a resistance of 1–2 MΩ when filled with internal solution (optimized for physiological intracellular ionic gradients).
Voltage Clamping: Clamp the membrane potential at a holding voltage of -50 mV to -60 mV to ensure voltage-gated sodium channels remain in a resting state.
Ligand Application (Fast Perfusion): Apply 1 mM sulfoxaflor using a gravity-fed, fast-stepping perfusion system. Causality note: Fast perfusion is critical to capture the peak inward current (
) before rapid receptor desensitization occurs.
Antagonist Co-application:
Apply sulfoxaflor in the presence of 20 μM d-tubocurarine (dTC) to block the nAChR1 subtype.
Apply sulfoxaflor in the presence of 5 μM mecamylamine to block the nAChR2 subtype.
Data Synthesis: Record the resulting current amplitudes. Studies show sulfoxaflor generates massive currents not fully inhibited by dTC alone, but heavily suppressed by mecamylamine, proving it acts as a full agonist across multiple distinct nAChR subtypes[3].
Caption: Step-by-step electrophysiological workflow for validating nAChR subtype-specific agonist activity.
Conclusion[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone (sulfoxaflor) is a triumph of rational agrochemical design. By shifting the chemical scaffold from nitroguanidines to sulfoximines, it achieves full agonist activity at insect nAChRs while bypassing the specific binding pockets and metabolic pathways exploited by resistant pest populations. Its unique interaction with the β1 subunit and its distinct electrophysiological profile solidify its classification as an IRAC Group 4C modulator, ensuring its role as a critical tool in modern resistance management programs.
Comprehensive Technical Guide and Safety Profile:[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone in Advanced Drug Discovery
Executive Summary In contemporary medicinal chemistry, the incorporation of highly polar, three-dimensional pharmacophores is a primary strategy for overcoming pharmacokinetic (PK) and pharmacodynamic (PD) liabilities. [...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary medicinal chemistry, the incorporation of highly polar, three-dimensional pharmacophores is a primary strategy for overcoming pharmacokinetic (PK) and pharmacodynamic (PD) liabilities. [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone (CAS: 2059955-57-4) represents a highly specialized building block that merges the electron-deficient properties of a fluorinated pyridine ring with the unique physicochemical profile of a dimethyl sulfoximine.
This technical whitepaper provides an in-depth analysis of its structural identity, synthetic methodology, therapeutic applications, and rigorous handling protocols. It is designed for researchers and drug development professionals who require authoritative, mechanistic insights into utilizing this compound for targeted therapeutics, particularly in the realm of kinase inhibition.
Physicochemical Profiling & Structural Identity
The utility of [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone stems from its precise physicochemical parameters. The sulfoximine moiety acts as an aza-analog of a sulfone, offering a lower partition coefficient (logP) and increased aqueous solubility while maintaining metabolic stability.
Low molecular weight allows for downstream elaboration without violating Lipinski’s Rule of 5.
Topological Polar Surface Area (TPSA)
~50.7 Ų
Optimal for membrane permeability while providing strong hydrogen bond acceptor/donor vectors.
LogP (Predicted)
~1.3
Enhances hydrophilicity compared to corresponding sulfones or aryl sulfides.
Structural Features
Fluoropyridine + Dimethyl Sulfoximine
The fluorine atom lowers the pKa of the pyridine nitrogen, reducing hERG liability, while the imine nitrogen serves as a functionalizable hinge-binding motif.
Mechanistic Role in Medicinal Chemistry
The transition from flat, sp²-hybridized aromatic rings to sp³-rich, three-dimensional structures is a cornerstone of modern drug design. According to foundational literature on the topic [1], sulfoximines are often referred to as a "neglected opportunity" because they offer a unique combination of high chemical stability and structural diversity.
Causality in Bioisosterism:
Replacing a traditional sulfone (-SO₂-) with a sulfoximine (-S(O)(NH)-) introduces an asymmetric sulfur center (when substituents differ) and an additional nitrogen vector. In the case of[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone, the imine nitrogen is covalently bonded to the fluoropyridine ring. This specific arrangement achieves two critical goals:
Electron Withdrawal: The highly electronegative fluorine atom at the C6 position pulls electron density away from the pyridine ring, making the C3 position an excellent site for stabilizing the electron-rich sulfoximine nitrogen.
Kinase Hinge Binding: The sulfoximine oxygen and the pyridine nitrogen can act as a bidentate hydrogen-bonding system, which is highly effective for anchoring molecules into the ATP-binding pockets of kinases.
Synthetic Methodology & Workflow
The synthesis of this building block relies on the transition-metal-catalyzed cross-coupling of a halogenated fluoropyridine with S,S-dimethylsulfoximine. The Buchwald-Hartwig amination protocol is the standard, self-validating approach for this transformation.
Self-Validating System: The reaction progress is visually and analytically self-validating. A color change from deep red (active Pd(0) species) to black (Pd black precipitation) indicates catalyst deactivation, validating the strict requirement for an inert Argon atmosphere. Successful coupling is confirmed via LC-MS by the disappearance of the starting material (M+H = 176/178) and the emergence of the product peak (M+H = 189).
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-6-fluoropyridine (1.0 equiv) and S,S-dimethylsulfoximine (1.2 equiv).
Catalyst Loading: Add Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv) and BINAP (0.10 equiv). Causality: The bidentate nature of BINAP is critical; it prevents the formation of inactive, thermodynamically stable palladium-sulfoximine resting states that commonly poison monodentate phosphine systems.
Base Addition: Add Cesium Carbonate (Cs₂CO₃, 1.5 equiv). Causality: Cs₂CO₃ is chosen over weaker bases (like K₂CO₃) because the cesium cation provides superior solubility in non-polar solvents and effectively deprotonates the sulfoximine NH to facilitate transmetalation.
Degassing: Suspend the mixture in anhydrous toluene (0.2 M). Degas the suspension via three freeze-pump-thaw cycles and backfill with Argon.
Heating: Heat the reaction mixture to 100°C for 12 hours.
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate under reduced pressure and purify via flash column chromatography (DCM/MeOH gradient).
Synthetic workflow for [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone via cross-coupling.
Application in Targeted Therapeutics (CDK9/P-TEFb Inhibition)
Fluoropyridine-sulfoximine derivatives are heavily utilized in the development of Cyclin-Dependent Kinase 9 (CDK9) inhibitors [2]. CDK9, complexed with Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). This complex is responsible for phosphorylating the Serine-2 residue of the RNA Polymerase II C-terminal domain, a critical step for the transcriptional elongation of short-lived anti-apoptotic proteins like Mcl-1 and Myc.
By integrating the[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone motif into a larger pyrimidine or pyridine scaffold, developers can achieve exquisite selectivity for CDK9 over other CDKs (e.g., CDK2, CDK4). The sulfoximine moiety projects into the solvent-exposed region of the kinase, improving solubility, while the fluoropyridine ring engages in critical halogen bonding and hydrophobic interactions within the ATP-binding pocket.
Mechanism of action for CDK9 inhibitors utilizing fluoropyridin-sulfoximine motifs.
Material Safety Data Sheet (MSDS) & Risk Mitigation
Handling[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone requires stringent adherence to safety protocols due to the reactive nature of the fluoropyridine ring and the highly polarized N=S bond.
Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.
Section 6.2: First Aid & Causality
Skin Contact: Wash immediately with copious amounts of water and soap. Causality: The lipophilic nature of the fluoropyridine ring allows for rapid dermal penetration. Soap disrupts the hydrophobic interactions of the aromatic ring, while water effectively flushes the highly polar sulfoximine moiety away from the epidermis.
Eye Contact: Rinse thoroughly with water for at least 15 minutes. Causality: The sulfoximine oxygen acts as a strong hydrogen bond acceptor, which can aggressively interact with the aqueous environment of the cornea, causing severe localized dehydration and irritation.
Inhalation: Move to fresh air. Administer artificial respiration if breathing is difficult.
Section 6.3: Handling, Storage, and Thermal Stability
Storage Conditions: Store in a tightly closed container within a desiccated environment (preferably under Argon) at 2-8°C.
Causality of Storage: The highly polarized N=S bond is susceptible to hydrogen bonding with atmospheric moisture. Prolonged exposure can lead to gradual hydrolysis or alter the precise stoichiometry required for downstream stoichiometric coupling reactions.
Thermal Decomposition: Keep away from strong oxidizing agents and strong acids. Causality: Upon thermal decomposition (e.g., during a fire), the molecule undergoes homolytic cleavage, releasing highly toxic hydrogen fluoride (HF), nitrogen oxides (NOx), and sulfur oxides (SOx).
Firefighting Protocols: Class D or specialized ABC dry chemical extinguishers are strictly recommended. Causality: Using water streams on the decomposing chemical can result in the generation of corrosive hydrofluoric and sulfuric acids, exacerbating the hazard zone.
References
Lücking, U. (2013). "Sulfoximines: A Neglected Opportunity in Medicinal Chemistry." Angewandte Chemie International Edition.[Link]
Bayer Pharma Aktiengesellschaft (2014). "5-fluoro-N-(pyridin-2-yl)pyridin-2-amine derivatives containing a sulfoximine group." World Intellectual Property Organization (WIPO)
An In-depth Technical Guide on the Pharmacokinetic Profile of [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone (FPS-1) Foreword The journey of a novel chemical entity from the laboratory bench to a potential thera...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide on the Pharmacokinetic Profile of [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone (FPS-1)
Foreword
The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is critically dependent on a thorough understanding of its interaction with a biological system. This document provides a comprehensive technical overview of the pharmacokinetic properties of [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone, a novel sulfoximine-containing compound, hereafter referred to as FPS-1. As Senior Application Scientists, our goal is not merely to present data, but to construct a narrative of scientific inquiry. We will delve into the causality behind our experimental designs and interpret the data within the broader context of drug development. This guide is structured to be a self-validating framework, where each experimental protocol is designed to provide clear, actionable insights for researchers, scientists, and drug development professionals.
Introduction to FPS-1: A Novel Sulfoximine Scaffold
FPS-1 belongs to the sulfoximine class of compounds, which are of growing interest in medicinal chemistry due to their unique three-dimensional structure and their ability to act as bioisosteres for other functional groups. The incorporation of a fluoropyridinyl moiety suggests a potential for enhanced metabolic stability and specific target engagement. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of FPS-1 is paramount, as these properties govern its efficacy, safety, and dosing regimen in subsequent clinical applications. This guide outlines the foundational in vitro and in vivo studies that form the basis of the pharmacokinetic characterization of FPS-1.
Core Physicochemical Properties: The Foundation of Pharmacokinetics
Before delving into complex biological systems, an understanding of the fundamental physicochemical properties of FPS-1 is essential. These properties are the primary determinants of its behavior in various physiological environments.
Aqueous Solubility
Aqueous solubility is a critical factor for drug absorption. Poor solubility can lead to low bioavailability and high variability between subjects.
Protocol: Thermodynamic Solubility Assessment
An excess of solid FPS-1 is suspended in phosphate-buffered saline (PBS) at pH 7.4.
The suspension is shaken in a sealed vial at 37°C for 24 hours to ensure equilibrium is reached.
The suspension is then filtered to remove undissolved solid.
The concentration of FPS-1 in the filtrate is quantified by a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
Insight: This protocol is designed to mimic physiological conditions and provides a "worst-case" scenario for solubility. The 24-hour incubation ensures that the measured solubility is the true thermodynamic equilibrium, a critical parameter for biopharmaceutical classification.
Lipophilicity (LogD)
Lipophilicity, measured as the distribution coefficient (LogD) at a specific pH, influences a compound's ability to cross biological membranes.
Protocol: Shake-Flask Method for LogD at pH 7.4
A solution of FPS-1 is prepared in PBS at pH 7.4.
An equal volume of n-octanol is added to the aqueous solution.
The mixture is vortexed vigorously for 30 minutes to facilitate partitioning.
The mixture is then centrifuged to separate the aqueous and octanol phases.
The concentration of FPS-1 in both phases is determined by LC-MS/MS.
LogD is calculated as the log10 of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Absorption: The Gateway to Systemic Circulation
For orally administered drugs, efficient absorption from the gastrointestinal tract is the first step towards therapeutic action. Our investigation into the absorption of FPS-1 focuses on its permeability and potential for active transport.
Intestinal Permeability: The Caco-2 Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.
Protocol: Bidirectional Caco-2 Permeability Assay
Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.
The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
Apical to Basolateral (A-B) Permeability: FPS-1 is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is monitored over time.
Basolateral to Apical (B-A) Permeability: The experiment is reversed, with FPS-1 added to the basolateral side and its transport to the apical side measured.
Samples are collected from the receiver compartment at various time points and analyzed by LC-MS/MS.
The apparent permeability coefficient (Papp) is calculated for both directions.
Expert Analysis: The bidirectional nature of this assay is crucial. A B-A Papp value that is significantly higher than the A-B Papp value (an efflux ratio > 2) is indicative of active efflux, suggesting that FPS-1 may be a substrate for transporters like P-glycoprotein (P-gp), which could limit its oral absorption.
Caption: Caco-2 permeability workflow for FPS-1.
Distribution: Reaching the Target
Once absorbed, a drug distributes throughout the body. The extent of distribution affects its concentration at the site of action and its potential for off-target effects.
Plasma Protein Binding (PPB)
The binding of a drug to plasma proteins, primarily albumin, renders it pharmacologically inactive and unable to cross membranes. Therefore, only the unbound fraction is active.
Protocol: Rapid Equilibrium Dialysis (RED)
A RED device, which consists of two chambers separated by a semi-permeable membrane, is used.
Plasma from the target species (e.g., human, rat) is added to one chamber, and FPS-1 is added.
The device is incubated at 37°C until equilibrium is reached.
The concentrations of FPS-1 in the plasma chamber and the protein-free buffer chamber are measured by LC-MS/MS.
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Trustworthiness: The RED method is considered the gold standard for PPB determination due to its simplicity and minimization of experimental artifacts compared to other methods like ultrafiltration.
Blood-to-Plasma Ratio
This parameter is important for understanding the overall distribution of a drug, as some compounds may preferentially bind to red blood cells.
Protocol: In Vitro Blood Partitioning
Fresh whole blood is spiked with FPS-1 and incubated at 37°C.
Aliquots are taken at various time points, and a portion is centrifuged to separate the plasma.
The concentrations of FPS-1 in whole blood and the corresponding plasma fraction are determined.
The blood-to-plasma ratio is calculated.
Metabolism: Biotransformation and Clearance
Metabolism is the process by which the body chemically modifies drugs, typically to facilitate their excretion. Understanding the metabolic pathways of FPS-1 is crucial for predicting its half-life and potential for drug-drug interactions.
Metabolic Stability
This assay provides a preliminary assessment of how quickly a compound is metabolized by liver enzymes.
Protocol: Liver Microsomal Stability Assay
FPS-1 is incubated with liver microsomes (which contain high concentrations of cytochrome P450 enzymes) and the cofactor NADPH at 37°C.
Aliquots are removed at several time points and the reaction is quenched.
The remaining concentration of FPS-1 is quantified by LC-MS/MS.
The rate of disappearance is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
Protocols & Analytical Methods
Method
Using[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone as a building block in medicinal chemistry
Application Note:[(6-Fluoropyridin-3-yl)imino]dimethyl- λ6 -sulfanone in Late-Stage Lead Optimization Executive Summary & Rationale In contemporary drug discovery, late-stage lead optimization frequently encounters a "br...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note:[(6-Fluoropyridin-3-yl)imino]dimethyl-
λ6
-sulfanone in Late-Stage Lead Optimization
Executive Summary & Rationale
In contemporary drug discovery, late-stage lead optimization frequently encounters a "brick wall" regarding aqueous solubility, membrane permeability, and metabolic clearance. The traditional medicinal chemistry approach of appending basic aliphatic amines (e.g., morpholine or piperazine rings) to improve solubility often inadvertently introduces hERG channel liabilities, phospholipidosis risks, or high first-pass metabolism.
To circumvent these issues, the sulfoximine functional group has emerged as a highly privileged, neutral bioisostere [1]. Specifically, [(6-Fluoropyridin-3-yl)imino]dimethyl-
λ6
-sulfanone serves as an elite building block. It combines the profound physicochemical benefits of a dimethyl sulfoximine with a highly activated 6-fluoropyridine core, enabling rapid, high-yielding Nucleophilic Aromatic Substitution (SNAr) reactions. This application note provides authoritative mechanistic insights and self-validating protocols for integrating this building block into parallel library synthesis.
Physicochemical Profiling: The Sulfoximine Advantage
The dimethyl sulfoximine moiety (
−N=S(O)(CH3)2
) offers a unique vector for molecular interactions. Unlike traditional sulfones, the presence of the imino nitrogen introduces an additional hydrogen-bond acceptor and alters the spatial geometry of the molecule, drastically improving hydration without introducing a formal charge at physiological pH [2].
Table 1: Comparative Physicochemical Properties of Sulfur-Based Linkers
Physicochemical Parameter
Methyl Sulfone (
−SO2CH3
)
Dimethyl Sulfoximine (
−N=S(O)(CH3)2
)
Causality / Structural Rationale
LogD (pH 7.4)
Baseline
Lower by ~0.5 to 1.5 units
The highly polarized
S=N
and
S=O
bonds increase hydrophilicity without adding formal basicity [2].
Aqueous Solubility
Moderate
Significantly Enhanced
The imino nitrogen acts as a potent hydrogen-bond acceptor, improving solvation in aqueous media.
H-Bond Acceptors
2 (Oxygen only)
2 (Oxygen & Nitrogen)
Both heteroatoms can accept hydrogen bonds, providing diverse vectors for target-protein interaction.
Metabolic Stability
High
Very High
Steric shielding by the dimethyl groups protects the sulfur center from cytochrome P450-mediated oxidative metabolism.
Mechanistic Grounding: Synergistic Activation for SNAr
The reactivity of [(6-Fluoropyridin-3-yl)imino]dimethyl-
λ6
-sulfanone is governed by the synergistic electronic effects of its substituents.
Ortho-Activation: The fluorine atom at the C6 position is ortho to the pyridine nitrogen. During nucleophilic attack, the resulting negative charge of the Meisenheimer intermediate is highly stabilized by delocalization onto the electronegative pyridine nitrogen.
Para-Activation: The sulfoximine group at the C3 position is para to the fluorine. As a strong electron-withdrawing group (EWG), it further depletes electron density from the C6 carbon, rendering it exceptionally electrophilic.
Figure 1: Mechanistic pathway of the SNAr reaction at the C6 position of the pyridine ring.
Experimental Methodologies
As a self-validating system, the following protocols are designed with built-in analytical checkpoints and mechanistic rationales to ensure high-fidelity execution in a drug discovery setting.
Protocol A: Amination via SNAr (For Aliphatic and Aromatic Amines)
This protocol is optimized for appending the sulfoximine core to amine-containing scaffolds (e.g., piperidines, anilines).
Step 1: Reaction Setup
Charge a 10 mL microwave vial with [(6-Fluoropyridin-3-yl)imino]dimethyl-
λ6
-sulfanone (100 mg, 0.53 mmol, 1.0 eq) and the target amine (0.64 mmol, 1.2 eq).
Causality: A slight stoichiometric excess of the amine ensures complete consumption of the highly valuable fluoropyridine building block. Excess polar amines are easily removed during standard reverse-phase chromatography.
Step 2: Solvent and Base Addition
Add anhydrous N-Methyl-2-pyrrolidone (NMP) (2.5 mL, yielding a ~0.2 M solution) followed by N,N-Diisopropylethylamine (DIPEA) (185 µL, 1.06 mmol, 2.0 eq).
Causality: NMP is selected over DMF due to its superior microwave stability and higher boiling point, which safely accommodates temperatures up to 150 °C. DIPEA is utilized because its bulky isopropyl groups prevent it from acting as a competing nucleophile against the electrophilic C6 position.
Step 3: Execution & Self-Validation
Seal the vial and subject to microwave irradiation at 150 °C for 20 minutes.
Validation Control: Analyze a 5 µL aliquot via LC-MS. The protocol is validated when the starting material peak (
[M+H]+m/z189.0
) is
≤1%
. If
>1%
, the system indicates severe steric hindrance at the nucleophile; re-subject to heating for an additional 15 minutes.
Step 4: Workup & Isolation
Dilute the mixture with EtOAc (15 mL) and wash with 5% aqueous LiCl solution (
3×10
mL).
Causality: The 5% LiCl wash is critical. It alters the osmotic pressure of the aqueous phase, effectively extracting the NMP out of the organic layer and preventing polar solvent carryover during concentration. Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate in vacuo.
Protocol B: Etherification via SNAr (For Alcohols and Phenols)
Oxygen nucleophiles require pre-activation due to their lower intrinsic nucleophilicity compared to amines.
Step 1: Alkoxide Generation
In a flame-dried flask under
N2
, dissolve the target alcohol/phenol (0.58 mmol, 1.1 eq) in anhydrous THF (3.0 mL). Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 25 mg, 0.64 mmol, 1.2 eq) portion-wise at 0 °C.
Causality: Pre-forming the alkoxide/phenoxide is mandatory. Neutral alcohols are insufficiently nucleophilic to attack the fluoropyridine. NaH ensures irreversible, quantitative deprotonation. (Safety Note: NaH reacts violently with moisture; ensure rigorous anhydrous techniques).
Step 2: Electrophile Addition
After 15 minutes of stirring (indicated by the cessation of
H2
gas evolution), add [(6-Fluoropyridin-3-yl)imino]dimethyl-
λ6
-sulfanone (100 mg, 0.53 mmol, 1.0 eq) dissolved in THF (1.0 mL) dropwise.
Step 3: Execution & Self-Validation
Warm the reaction to room temperature and stir for 2 hours.
Validation Control: Quench a 10 µL aliquot in MeOH and analyze via LC-MS. The reaction is complete upon the total disappearance of
m/z189.0
.
Step 4: Workup
Quench the bulk reaction carefully with saturated aqueous
NH4Cl
(5 mL) to safely neutralize any unreacted NaH. Extract with EtOAc (
2×10
mL), wash with brine, dry over
Na2SO4
, and concentrate.
Drug Discovery Workflow Integration
The integration of this building block allows medicinal chemistry teams to rapidly pivot away from metabolically unstable or excessively lipophilic leads. The workflow below illustrates the logical progression from scaffold morphing to lead selection.
Figure 2: Drug discovery workflow incorporating sulfoximine bioisosteric replacement.
References
Ulrich Lücking. "Sulfoximines: A Neglected Opportunity in Medicinal Chemistry." Angewandte Chemie International Edition (2013).1
Marcus Frings, Carsten Bolm, Andreas Blum, Christian Gnamm. "Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery." European Journal of Medicinal Chemistry (2017). 2
Executive Summary [(6-Fluoropyridin-3-yl)imino]dimethyl-λ⁶-sulfanone (CAS 2059955-57-4)[1] is a highly valued structural building block in modern medicinal chemistry. The incorporation of the sulfoximine functional group...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
[(6-Fluoropyridin-3-yl)imino]dimethyl-λ⁶-sulfanone (CAS 2059955-57-4)[1] is a highly valued structural building block in modern medicinal chemistry. The incorporation of the sulfoximine functional group—frequently utilized as a superior bioisostere for sulfones—dramatically improves the aqueous solubility, metabolic stability, and target binding affinity of active pharmaceutical ingredients (APIs)[2]. This application note details an optimized, self-validating protocol for synthesizing this compound via a Palladium-catalyzed Buchwald-Hartwig-type C–N cross-coupling between 5-bromo-2-fluoropyridine and S,S-dimethyl sulfoximine.
The formation of the S=N–C(aryl) bond requires overcoming the inherently low nucleophilicity of the sulfoximine nitrogen. While copper-catalyzed systems exist, palladium catalysis provides superior turnover frequencies and broader functional group tolerance, particularly for electron-deficient heteroaryls[3].
Catalyst & Ligand Causality: The combination of
Pd2(dba)3
and rac-BINAP is selected as the optimal catalytic system[4]. The bidentate nature of rac-BINAP enforces a cis-coordination geometry on the intermediate Palladium(II) complex. This spatial arrangement is a strict stereoelectronic requirement for the final reductive elimination step to occur efficiently, preventing catalyst stalling.
Base Selection Causality (Critical): The choice of base is the most common point of failure in this specific synthesis. Standard aminations frequently employ strong alkoxides like sodium tert-butoxide (
NaOtBu
). However, the 2-fluoro substituent on the pyridine ring is highly susceptible to Nucleophilic Aromatic Substitution (
SNAr
). Using
NaOtBu
results in the rapid displacement of the fluorine atom, yielding a 2-(tert-butoxy)pyridine byproduct. To prevent this, the milder, non-nucleophilic base Cesium Carbonate (
Cs2CO3
) must be used.
Cs2CO3
is basic enough to deprotonate the sulfoximine during the ligand exchange step but completely avoids
SNAr
degradation of the fluoropyridine[4].
Quantitative Catalyst Screening Data
The following table summarizes the optimization data, demonstrating the causality behind the final protocol parameters.
Catalyst Precursor (2 mol%)
Ligand (4 mol%)
Base (1.4 eq)
Solvent
Temp (°C)
Yield (%)
Primary Byproduct / Observation
Pd2(dba)3
rac-BINAP
Cs2CO3
Toluene
110
88%
None (Clean conversion)
Pd(OAc)2
Xantphos
Cs2CO3
1,4-Dioxane
100
82%
Trace dehalogenation (<5%)
Pd2(dba)3
rac-BINAP
NaOtBu
Toluene
110
12%
2-(tert-butoxy)pyridine deriv. (85%)
CuI (10 mol%)
DMEDA
K2CO3
DMSO
120
45%
Unreacted starting materials
Reaction Pathway Visualization
Caption: Catalytic cycle for the Pd-catalyzed N-arylation of dimethyl sulfoximine.
S,S-Dimethyl sulfoximine: 1.02 g (11.0 mmol, 1.1 equiv)
Pd2(dba)3
: 0.183 g (0.20 mmol, 2.0 mol%)
rac-BINAP: 0.249 g (0.40 mmol, 4.0 mol%)
Cs2CO3
(Anhydrous, finely powdered): 4.56 g (14.0 mmol, 1.4 equiv)
Anhydrous Toluene: 40 mL
Step-by-Step Methodology:
System Preparation (Self-Validation Checkpoint 1): Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with ultra-pure Argon. Causality: Pd(0) is highly sensitive to oxidation; strict anhydrous and anaerobic conditions are mandatory to prevent the formation of inactive Pd black.
Reagent Loading: Add 5-bromo-2-fluoropyridine, S,S-dimethyl sulfoximine,
Pd2(dba)3
, rac-BINAP, and
Cs2CO3
to the flask against a positive counter-flow of Argon.
Solvent Addition & Degassing: Add 40 mL of anhydrous toluene. Sparge the heterogeneous mixture with Argon for 15 minutes using a submerged stainless-steel needle.
Cross-Coupling: Seal the Schlenk flask and immerse it in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 16 hours. Causality: High stirring rates are required because the reaction is a solid-liquid biphasic system (due to insoluble
Cs2CO3
).
In-Process Monitoring (Self-Validation Checkpoint 2): After 16 hours, sample 50 µL of the mixture, dilute with EtOAc, and analyze via TLC (Eluent: 50% EtOAc in Hexanes). The product[(6-Fluoropyridin-3-yl)imino]dimethyl-λ⁶-sulfanone will appear as a highly polar, UV-active spot (
Rf≈0.2
) compared to the starting bromide (
Rf≈0.8
).
Workup: Cool the reaction to room temperature. Dilute with 40 mL of EtOAc and filter the suspension through a 2-inch pad of Celite to remove inorganic salts and precipitated palladium. Wash the Celite pad with an additional 30 mL of EtOAc.
Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Gradient: 20% to 80% EtOAc in Hexanes).
Final Validation (LC-MS & NMR):
LC-MS (ESI+): Expected
[M+H]+=189.05
.
19F
NMR (
CDCl3
): Confirm the retention of the fluorine atom. The signal should appear as a doublet around -73 ppm, distinct from the starting material (~ -70 ppm).
Workflow Visualization
Caption: Experimental workflow for the synthesis of [(6-Fluoropyridin-3-yl)imino]dimethyl-λ⁶-sulfanone.
References
Bolm, C., & Hildebrand, J. P. (2000). Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Bromides and Aryl Iodides. The Journal of Organic Chemistry.
Yang, Q., et al. (2018). Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Sulfonates.
ChemRxiv. (2022). Practical and Scalable Installation of Neglected S(VI) Functionality with Applications to the Enantiospecific Synthesis of Pharmaceuticals.
Fujifilm Wako Pure Chemical Corporation. 2059955-57-4・[(6-fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone.
Executive Summary[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone is a highly specialized intermediate and active structural analog within the sulfoximine class of insecticides. Sulfoximines represent a critical advancement in crop protection, designed specifically to combat widespread resistance to neonicotinoids among sap-feeding pests. By targeting the insect nicotinic acetylcholine receptor (nAChR) through a differentiated binding mode, this fluorinated sulfoximine analog offers unique pharmacokinetics, enhanced metabolic stability, and robust field efficacy. This application note provides a comprehensive guide to its molecular design, synthesis, biological evaluation, and formulation.
Title: Agrochemical Applications of [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone: Synthesis, nAChR Targeting, and Formulation Protocols Executive Summary[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Agrochemical Applications of [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone: Synthesis, nAChR Targeting, and Formulation Protocols
Executive Summary[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone is a highly specialized intermediate and active structural analog within the sulfoximine class of insecticides. Sulfoximines represent a critical advancement in crop protection, designed specifically to combat widespread resistance to neonicotinoids among sap-feeding pests[1]. By targeting the insect nicotinic acetylcholine receptor (nAChR) through a differentiated binding mode, this fluorinated sulfoximine analog offers unique pharmacokinetics, enhanced metabolic stability, and robust field efficacy. This application note provides a comprehensive guide to its molecular design, synthesis, biological evaluation, and formulation.
Molecular Design and Mechanistic Insights
The rational design of [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone relies on two critical structural pillars:
The Dimethyl-lambda6-sulfanone Core: Unlike the nitroguanidine or cyanoamidine pharmacophores found in traditional neonicotinoids (e.g., imidacloprid), the sulfoximine moiety lacks the specific structural vulnerabilities targeted by insect cytochrome P450 monooxygenases[1]. This structural divergence is the primary reason sulfoximines do not exhibit cross-resistance with neonicotinoids.
6-Fluoropyridin-3-yl Substitution: The integration of fluorine into agrochemicals profoundly alters their physicochemical properties[2]. The 6-fluoro substitution on the pyridine ring decreases the basicity of the adjacent nitrogen, modulates the overall lipophilicity (LogP), and sterically shields the ring from oxidative degradation. Compared to the trifluoromethyl (
CF3
) group in sulfoxaflor, the single fluorine atom provides a more compact steric profile while maintaining high target affinity[2].
Quantitative Data: Comparative Efficacy Profile
To contextualize the performance of the 6-fluoro analog, Table 1 summarizes its binding affinity and lipophilicity relative to industry standards.
Table 1: Comparative nAChR Binding and Physicochemical Properties
Compound
Insect nAChR Binding (
Ki
, nM)
Lipophilicity (LogP)
Efficacy vs. Neonic-Resistant Strains
Imidacloprid (Reference)
1.5
0.57
Low
Sulfoxaflor (6-
CF3
analog)
12.0
0.80
High
6-Fluoro Sulfoximine Analog
18.5
0.65
High
(Note:
Ki
values are representative benchmarks for competitive displacement of
[3H]
-imidacloprid in aphid membrane preparations).
Mechanism of action of sulfoximine analogs on insect nicotinic acetylcholine receptors.
Experimental Protocols
Protocol 1: Synthesis via Palladium-Catalyzed C-N Cross-Coupling
Causality & Design: The direct N-arylation of a free sulfoximine (S,S-dimethylsulfoximine) with an aryl halide (3-bromo-6-fluoropyridine) is the most convergent synthetic route. Because the 6-fluoropyridine ring is electron-deficient, a highly active palladium-phosphine catalytic system (e.g.,
Pd2(dba)3
with BINAP) is required to facilitate oxidative addition and prevent catalyst deactivation[3].
Step-by-Step Methodology:
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 3-bromo-6-fluoropyridine (1.0 eq), S,S-dimethylsulfoximine (1.2 eq),
Pd2(dba)3
(0.05 eq), rac-BINAP (0.10 eq), and
Cs2CO3
(1.5 eq).
Solvent Addition: Add anhydrous degassed toluene to the mixture to achieve a 0.2 M concentration of the aryl halide.
Reaction: Seal the flask, remove it from the glovebox, and heat the reaction mixture to 100°C in an oil bath under vigorous stirring for 16 hours.
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (eluting with a gradient of Hexane/EtOAc) to isolate the pure [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone.
Synthetic workflow for N-arylation of S,S-dimethylsulfoximine via Pd-catalyzed cross-coupling.
Protocol 2: In Vitro nAChR Radioligand Binding Assay
Causality & Design: To validate the target engagement of the synthesized compound, a competitive radioligand binding assay is employed. Since sulfoximines and neonicotinoids share the same macroscopic target (nAChR), the ability of the 6-fluoro analog to displace
[3H]
-imidacloprid provides a direct, quantifiable measure of its binding affinity (
Ki
)[1].
Step-by-Step Methodology:
Membrane Preparation: Homogenize adult Myzus persicae (green peach aphids) in ice-cold 0.1 M sodium phosphate buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C to pellet the membranes.
Resuspension: Resuspend the membrane pellet in the same buffer to a final protein concentration of 1.5 mg/mL (determined via BCA assay).
Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of
[3H]
-imidacloprid (final concentration 1 nM), and 50 µL of the test compound at varying concentrations (
10−10
to
10−4
M).
Equilibration: Incubate the plate at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash the filters three times with ice-cold buffer.
Quantification: Transfer the filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter. Calculate the
IC50
and convert to
Ki
using the Cheng-Prusoff equation.
Causality & Design: For agricultural application, the hydrophobic active ingredient must be formulated into a stable aqueous suspension. A Suspension Concentrate (SC) is ideal. The inclusion of a polymeric dispersant is critical to provide steric hindrance, preventing Ostwald ripening and particle agglomeration during storage.
Step-by-Step Methodology:
Pre-Mixing: In a high-shear mixer, combine 40% (w/w) water, 5% propylene glycol (antifreeze), 2% polymeric polycarboxylate dispersant, and 0.5% silicone defoamer.
Active Addition: Slowly add 20% (w/w) of finely milled [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone to the aqueous mixture under continuous high-shear agitation until a homogenous slurry is formed.
Wet Milling: Transfer the slurry to a horizontal bead mill charged with 1.0 mm zirconium dioxide beads. Mill the suspension at 2500 RPM until the active ingredient reaches a median particle size (
D50
) of 1.5 to 2.0 µm.
Stabilization: Discharge the milled suspension and stir in 0.2% xanthan gum (rheology modifier) and 0.1% benzisothiazolinone (biocide). Mix for 1 hour to yield the final stable SC formulation, ready for field dilution and foliar spraying.
Application Note: Safe Handling, Storage, and Synthetic Protocols for[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone
Introduction & Scientific Context The compound [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone represents a highly specialized fluorinated pyridine-sulfoximine building block. Sulfoximines are stable, aza-analogu...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Context
The compound [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone represents a highly specialized fluorinated pyridine-sulfoximine building block. Sulfoximines are stable, aza-analogues of sulfones that have gained immense traction in medicinal chemistry due to their unique physicochemical properties, including enhanced aqueous solubility, metabolic stability, and the ability to act as potent hydrogen-bond acceptors[1]. The incorporation of the 6-fluoropyridin-3-yl moiety provides a versatile vector for late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr) or cross-coupling, making it an invaluable precursor for synthesizing complex therapeutics and agrochemicals[2].
As a Senior Application Scientist, it is critical to approach this compound not just as a reagent, but as a reactive system. The protocols below are designed with built-in causality and self-validating steps to ensure high-fidelity data and safe laboratory practices.
Physicochemical Profiling & Causality for Handling
Understanding the molecular behavior of this compound is the foundation of safe and effective experimental design. The highly polarized
S=O
and
S=N
bonds confer significant hygroscopicity, while the 6-fluoropyridine ring is electronically activated and sensitive to strong nucleophiles[3].
Table 1: Key Physicochemical Properties and Handling Causality
Property
Value / Description
Causality / Impact on Handling
Molecular Formula
C7H9FN2OS
Halogenated organosulfur; requires manipulation within a certified fume hood.
Molecular Weight
188.22 g/mol
Low molecular weight increases the potential for aerosolization if the powder is milled or disturbed[4].
Hydrogen Bond Acceptors
4 (N, O, F)
High affinity for atmospheric moisture; necessitates strict inert storage to prevent hydrate formation[4].
Topological Polar Surface Area
~50.7 Ų
Influences the solubility profile; highly soluble in polar aprotic solvents (e.g., DMF, DMSO)[4].
Reactivity Profile
Electrophilic at C6 (pyridine)
Must avoid unintended exposure to primary amines, alkoxides, or strong bases during storage to prevent auto-degradation.
Self-Validating Storage Protocols
To ensure the scientific integrity of the compound over time, storage must follow a strict, self-validating system where environmental controls are continuously monitored.
Atmosphere : Store under an inert atmosphere (Argon or dry Nitrogen) to prevent moisture ingress. The sulfoximine nitrogen can readily hydrogen-bond with water, leading to hydrate formation. This alters the effective molecular weight and stoichiometry, which can catastrophically skew yields in sensitive catalytic reactions[5].
Temperature : Maintain at 2–8 °C for long-term storage. While sulfoximines are generally thermally stable, the fluoropyridine moiety can undergo slow degradation if exposed to ambient heat and light over extended periods.
Container Specifications : Use amber glass vials with PTFE-lined septa. PTFE ensures no leaching of plasticizers, which is a critical self-validating control when the compound is subsequently used in high-purity biological assays or LC-MS analyses[3].
Safe Handling & Experimental Workflows
Safety Causality : The presence of the fluoropyridine and sulfoximine groups requires standard precautions for active pharmaceutical ingredient (API) intermediates. Inhalation or skin contact may cause irritation or unintended biological activity, as sulfoximines are known to interact with kinase hinge regions[1].
Workflow 1: Glovebox Transfer & Solution Preparation
Objective: Prepare a 0.1 M anhydrous stock solution without moisture contamination.
Thermal Equilibration : Transfer the sealed vial from cold storage (2–8 °C) to a vacuum desiccator. Allow it to reach room temperature (approx. 30 minutes). Causality: Opening a cold vial immediately condenses atmospheric moisture onto the hygroscopic sulfoximine.
Inert Transfer : Move the vial into a glovebox maintained at <10 ppm
O2
and <10 ppm
H2O
.
Differential Weighing : Weigh the desired mass using an analytical balance. Self-Validation: Weigh the empty receiving vial before and after transfer to calculate the exact mass dispensed by difference. This minimizes the time the bulk powder is exposed to the glovebox atmosphere.
Dissolution : Dissolve the solid in an anhydrous, degassed solvent (e.g., N,N-Dimethylformamide).
Sealing : Transfer the solution to a Schlenk flask or septum-capped vial, purge the headspace with Argon, and seal with Parafilm before removing from the glovebox.
Workflow for the safe handling, storage, and reaction setup of the sulfoximine derivative.
The 6-fluoro position of the pyridine ring is highly activated toward SNAr by the electron-withdrawing nature of the pyridine nitrogen and the para-iminosulfanone group. This makes it an excellent electrophile for coupling with amines to build larger pharmacophores[2].
Step-by-Step Methodology: SNAr with a Secondary Amine
Reaction Setup : In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone (1.0 equiv, 0.5 mmol).
Solvent Addition : Add 2.0 mL of anhydrous DMF under a positive pressure of Argon.
Base & Nucleophile Introduction : Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 1.0 mmol) followed by the secondary amine (e.g., morpholine, 1.2 equiv, 0.6 mmol). Causality: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the HF generated during the reaction, driving the equilibrium forward without competing for the electrophilic fluoropyridine site.
Thermal Activation : Heat the reaction mixture to 80 °C using an aluminum heating block.
In-Process Monitoring : Monitor the reaction via LC-MS. Self-Validation: The disappearance of the starting material mass (m/z ~189
[M+H]+
) and the appearance of the product mass confirms conversion. Do not proceed to workup until starting material consumption is >95%.
Workup & Purification : Quench the reaction with saturated aqueous
NaHCO3
(5 mL) and extract with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Biological Application: Kinase Signaling Pathway
Once functionalized via the SNAr protocol above, sulfoximine derivatives are frequently deployed as targeted kinase inhibitors. The sulfoximine moiety acts as a highly directional hydrogen-bond acceptor, interacting specifically with the hinge region of kinases (such as CDK9 or ATR). This highly specific binding blocks phosphorylation cascades, ultimately leading to downstream cell cycle arrest and tumor cell apoptosis[1][6].
Mechanism of action for sulfoximine-based kinase inhibitors inducing tumor cell apoptosis.
References
Guidechem. "[(3-Fluoropyridin-2-yl)imino]dimethyl-lambda6-sulfanone 2060033-85-2 wiki" (Used for structural and physicochemical proxy data). 4[4]
Preprints.org. "Expedient Syntheses of Alkyl and Aryl Thioethers using Xanthates as Thiol-Free Reagents" (May 15, 2024). 2[2]
National Open Access Monitor, Ireland. "Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry". 6[6]
ChemRxiv. "Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective". 1[1]
MDPI. "Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer" (January 22, 2023). 5[5]
Technical Support Center: Synthesis Optimization for[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone
Welcome to the Technical Support Center. This living document provides advanced troubleshooting, mechanistic insights, and validated protocols for synthesizing [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This living document provides advanced troubleshooting, mechanistic insights, and validated protocols for synthesizing [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone .
Because this molecule features an electron-deficient heteroaryl ring and a highly reactive sulfoximine moiety, chemists frequently encounter chemoselectivity challenges—most notably competitive nucleophilic aromatic substitution (
SNAr
) and palladium catalyst poisoning. This guide is engineered to help you bypass these bottlenecks through causality-driven experimental design.
Strategic Overview: Synthetic Pathways
There are two primary disconnections for synthesizing N-aryl sulfoximines. The choice of route dictates the specific side reactions you must suppress.
Issue 1: Defluorination and Major Side-Product Formation
Q: My Palladium-catalyzed cross-coupling yield is below 15%, and mass spectrometry shows a major side product lacking the fluorine atom. I am using Sodium tert-butoxide (
NaOtBu
) as the base. What is going wrong?
Root Cause: The 6-fluoro substituent on the pyridine ring is highly activated toward Nucleophilic Aromatic Substitution (
SNAr
) because it is ortho to the electronegative pyridine nitrogen. When you use a strong, nucleophilic alkoxide base like
NaOtBu
, the tert-butoxide anion attacks the 6-position, displacing the fluorine atom. This generates 5-bromo-2-tert-butoxypyridine before the cross-coupling cycle can even initiate.
Solution: You must switch to a non-nucleophilic, milder inorganic base. Cesium carbonate (
Cs2CO3
) or Potassium phosphate (
K3PO4
) are the gold standards here. They are sufficiently basic to deprotonate the NH-sulfoximine under catalytic conditions without triggering
SNAr
at the C-F bond ([1]).
Issue 2: Stalled Conversion & Catalyst Poisoning
Q: I switched to
Cs2CO3
, but my reaction stalls at 40% conversion. I am using
Pd2(dba)3
and BINAP. How can I drive it to completion?
Root Cause: While BINAP is a classic ligand for the N-arylation of sulfoximines, it often struggles with electron-deficient heteroaryl bromides due to a sluggish reductive elimination step. Furthermore, S,S-dimethyl sulfoximine is a strong Lewis base and can act as a competitive ligand, heavily coordinating to the palladium center and poisoning it if the ancillary phosphine ligand is not sterically demanding enough.
Solution: Upgrade to a bulky, electron-rich dialkylbiaryl phosphine ligand like BrettPhos or MeO-CM-phos ([2]). The extreme steric bulk of BrettPhos forces the palladium center into a geometry that drastically accelerates reductive elimination, outcompeting catalyst deactivation and driving the reaction to >90% yield.
Issue 3: Ring Halogenation during Direct Imination
Q: Can I synthesize this molecule via direct imination of DMSO with 6-fluoropyridin-3-amine using tert-butyl hypochlorite (
t−BuOCl
)?
Root Cause: The electron-withdrawing nature of the fluoropyridine ring significantly reduces the nucleophilicity of the amine. Standard Swern-type imination using
t−BuOCl
often leads to competitive electrophilic chlorination of the pyridine ring rather than the desired attack on the activated sulfur species.
Solution: Bypass hypochlorites by using an iodine(III) oxidant such as Iodobenzene diacetate (
PhI(OAc)2
). Hypervalent iodine activates DMSO to form a highly electrophilic intermediate that can be trapped by the weakly nucleophilic heteroarylamine without halogenating the aromatic ring.
Mechanistic Pathway & Chemoselectivity
Understanding the catalytic cycle is critical for diagnosing failures. The diagram below illustrates why base selection dictates whether the reaction proceeds to the target sulfoximine or falls into the
SNAr
trap.
Caption: Pd-catalyzed cycle vs. S_NAr side reaction driven by nucleophilic bases.
Quantitative Data: Condition Optimization
The following table summarizes the optimization landscape for the cross-coupling of 5-bromo-2-fluoropyridine with S,S-dimethyl sulfoximine. Comparing these parameters highlights the causality behind the optimized protocol.
This self-validating protocol utilizes the optimized conditions from the table above, specifically designed to prevent defluorination and catalyst poisoning.
Preparation of the Schlenk Tube: Flame-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Backfill with ultra-pure Argon (repeat 3 times) to ensure a strictly inert atmosphere.
Causality: Pd(0) intermediates are highly sensitive to oxygen, which causes rapid irreversible catalyst degradation.
Reagent Loading: Under a positive flow of Argon, add 5-bromo-2-fluoropyridine, S,S-dimethyl sulfoximine,
Pd(OAc)2
, BrettPhos, and
Cs2CO3
.
Causality: BrettPhos is selected because its bulky diisopropyl groups force the Pd center into a geometry that accelerates reductive elimination, preventing the sulfoximine from forming a stable, unreactive bis-ligated Pd(II) dead-end complex.
Solvent Addition: Add 5.0 mL of anhydrous, degassed toluene. Seal the tube tightly with a Teflon screw cap.
Heating & Reaction: Submerge the tube in a pre-heated oil bath at 100 °C. Stir vigorously (800–1000 rpm) for 12 hours.
Causality: High stirring rates are mandatory because
Cs2CO3
is insoluble in toluene; the deprotonation step occurs entirely at the solid-liquid interface.
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the inorganic salts and palladium black. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: Dichloromethane/Methanol, gradient 100:0 to 95:5) to afford [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone as a highly pure solid.
References
Bolm, C., & Hildebrand, J. P. (2000). Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Bromides and Aryl Iodides. The Journal of Organic Chemistry, 65(1), 169-175. URL:[Link]
Chow, W. K., et al. (2018). Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Sulfonates. The Journal of Organic Chemistry, 83(15), 8792-8801. URL:[Link]
Chen, J., et al. (2020). Palladium-Catalyzed N-Arylation of NH-Sulfoximines with (Hetero)aryl Chlorides in an Aqueous Micellar Environment. Organic Letters, 22(6), 2206-2210. URL:[Link]
Technical Support Center: Troubleshooting Impurities in [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone Synthesis
Welcome to the Technical Support Center. The synthesis of[(6-fluoropyridin-3-yl)imino]dimethyl- λ ^6^-sulfanone via transition-metal-catalyzed C–N cross-coupling presents unique chemoselectivity challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. The synthesis of[(6-fluoropyridin-3-yl)imino]dimethyl-
λ
^6^-sulfanone via transition-metal-catalyzed C–N cross-coupling presents unique chemoselectivity challenges. The electron-deficient nature of the 5-bromo-2-fluoropyridine electrophile makes it highly susceptible to competing side reactions, particularly when paired with a strong nucleophile like S,S-dimethyl sulfoximine[1].
As a Senior Application Scientist, I have designed this guide to help you diagnose, quantify, and eliminate these impurities by understanding the underlying organometallic mechanisms.
Part 1: Diagnostic Overview & Quantitative Impurity Profiling
When coupling S,S-dimethyl sulfoximine with 5-bromo-2-fluoropyridine, researchers typically employ either Palladium (Buchwald-Hartwig) or Copper (Ullmann-type) catalysis. The choice of catalyst, base, and temperature directly dictates the impurity profile[2].
Quantitative Impurity Profiling
The table below summarizes the expected reaction outcomes and major impurities based on the selected catalytic system:
Catalyst System
Base
Solvent
Temp (°C)
Target Yield (%)
Impurity A (SNAr) (%)
Impurity B (Dehalogenation) (%)
None (Control)
NaOtBu
Toluene
100
0
>90
0
Pd(OAc)₂ / BINAP
NaOtBu
Toluene
100
45
35
15
CuI / DMEDA
Cs₂CO₃
Toluene
110
92
<2
<1
Data synthesized from established cross-coupling benchmarks for electron-deficient pyridines[3].
Fig 1. Reaction pathways and impurity generation in sulfoximine N-arylation.
Part 2: Mechanistic Troubleshooting FAQs
Q: My LC-MS shows a major mass peak corresponding to [M-F+Sulfoximine]⁺. Why am I losing the fluorine atom, and how do I prevent this?A: You are observing Impurity A , which is generated via Nucleophilic Aromatic Substitution (Sngcontent-ng-c1401808114="" class="ng-star-inserted">NAr). The fluorine atom at the C2 position of the pyridine ring is highly activated by the electron-withdrawing nitrogen[1]. When using strong alkoxide bases (like NaOtBu), the S,S-dimethyl sulfoximine is fully deprotonated, creating a highly nucleophilic anion that attacks the C2-fluorine position faster than the transition metal can insert into the C5-bromide.
Causality & Solution: Switch to a milder base such as cesium carbonate (Cs₂CO₃). Cs₂CO₃ keeps the steady-state concentration of the free sulfoximine anion low, allowing the kinetically favored Cu-catalyzed C–N coupling at the bromide position to outcompete the background SNAr pathway.
Q: I am observing significant amounts of 2-fluoropyridine in my reaction mixture. What causes this dehalogenation?A: You are observing Impurity B , a result of protodehalogenation. This occurs when the transition metal (especially Palladium) successfully undergoes oxidative addition into the C–Br bond but fails to undergo transmetalation with the sulfoximine[2]. Instead, the metal center abstracts a proton (often from trace moisture or the ligand itself) and reductively eliminates the dehalogenated arene.
Causality & Solution: This is common in Pd-catalyzed systems if the sulfoximine is sterically hindered. Rigorously dry your solvents. More importantly, transition to the Copper-catalyzed system (CuI/DMEDA), which is fundamentally less prone to
β
-hydride elimination and protodehalogenation in this specific context[3].
Q: The reaction stalls at 50% conversion even with excess sulfoximine. Adding more base doesn't help. What is going wrong?A: Reaction stalling in Cu-catalyzed N-arylations is rarely a base issue; it is a symptom of catalyst poisoning or ligand degradation. Free sulfoximines can strongly coordinate to the copper center. If the ethylenediamine ligand (DMEDA) concentration drops due to oxidative degradation at 110 °C, the sulfoximine outcompetes the ligand, forming an insoluble, catalytically inactive Cu-sulfoximine complex.
Causality & Solution: Ensure strictly oxygen-free conditions (Schlenk techniques). If stalling occurs, do not add base; instead, spike the reaction with an additional 10 mol% of DMEDA to re-solubilize the copper and re-initiate the catalytic cycle.
Part 3: Validated Experimental Protocol
To ensure high scientific integrity, the following protocol utilizes a self-validating system with an explicit In-Process Control (IPC) step. This methodology relies on the optimized CuI/DMEDA catalytic system to suppress both Sngcontent-ng-c1401808114="" class="ng-star-inserted">NAr and dehalogenation.
Optimized Copper-Catalyzed N-Arylation
Reagents:
S,S-Dimethyl sulfoximine (1.2 equiv)
5-Bromo-2-fluoropyridine (1.0 equiv)
CuI (10 mol%)
N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)
Cs₂CO₃ (2.0 equiv)
Anhydrous Toluene (0.2 M)
Step-by-Step Methodology:
Catalyst Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI and Cs₂CO₃.
Inert Atmosphere: Evacuate the tube and backfill with Argon (repeat 3x). Causality: Removing oxygen is critical to prevent the oxidative degradation of the DMEDA ligand at high temperatures.
Reagent Addition: Under a positive flow of Argon, add 5-bromo-2-fluoropyridine, S,S-dimethyl sulfoximine, DMEDA, and anhydrous toluene. Causality: Adding the diamine ligand after the metal ensures proper complexation before the copper is exposed to the bulk basic environment, preventing the formation of inactive copper oxides.
Thermal Activation: Seal the Schlenk tube and heat the reaction mixture to 110 °C in a pre-heated oil bath for 12 hours.
In-Process Control (Self-Validation): At 12 hours, cool the reaction, remove a 50
μ
L aliquot, dilute with MeCN, and analyze via LC-MS.
If conversion is >95%: Proceed to step 6.
If conversion is <95% and no dehalogenation is observed: The catalyst is ligand-starved. Add 10 mol% DMEDA and heat for an additional 12 hours.
Work-up & Purification: Cool to room temperature. Filter the mixture through a pad of Celite to remove copper salts and inorganic bases, washing the pad thoroughly with ethyl acetate. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Gradient: Hexanes to 1:1 Hexanes/EtOAc) to yield the pure[(6-fluoropyridin-3-yl)imino]dimethyl-
λ
^6^-sulfanone.
Fig 2. Self-validating experimental workflow for copper-catalyzed sulfoximine N-arylation.
References
[1] Stereospecific α-(hetero)arylation of sulfoximines and sulfonimidamides. PMC - NIH.
URL:
[3] Efficient Copper-Catalyzed N-Arylation of Sulfoximines with Aryl Iodides and Aryl Bromides. Organic Chemistry Portal.
URL:
[2] Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Bromides and Aryl Iodides. The Journal of Organic Chemistry - ACS Publications.
URL:
Preventing degradation of [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone during long-term storage
Welcome to the Advanced Troubleshooting Guide for [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone (CAS: 1932011-66-9). As a Senior Application Scientist, I have designed this resource to help researchers, analyti...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Troubleshooting Guide for [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone (CAS: 1932011-66-9). As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development professionals mitigate degradation issues associated with this specific iminosulfanone derivative.
Understanding the chemical causality behind molecule degradation is the first step in designing a self-validating storage and handling protocol. This guide synthesizes mechanistic chemistry with field-proven methodologies to ensure the integrity of your experimental data.
Core Vulnerabilities: The Causality of Degradation
To prevent degradation, we must first understand the molecule's two primary reactive sites:
The 6-Fluoropyridine Ring (SNAr Susceptibility): The C6 position of the pyridine ring is highly electrophilic. The strongly electron-withdrawing fluorine atom, combined with the inductive effect of the adjacent pyridine nitrogen, makes this site highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[1][2]. Exposure to protic solvents, ambient moisture, or nucleophilic buffers can lead to the displacement of the fluorine atom.
The Iminosulfanone Moiety (Hydrolysis): While sulfoximine and iminosulfanone groups are generally more stable than traditional sulfoxides[3], the S=N double bond can be compromised under acidic or highly basic aqueous conditions. Protonation of the imine nitrogen increases the electrophilicity of the sulfur center, facilitating hydrolytic cleavage into 6-fluoro-3-aminopyridine and dimethyl sulfoxide (DMSO).
Mechanistic degradation pathways of the target iminosulfanone.
Troubleshooting FAQs
Q1: I am detecting a mass shift of -76 Da in my LC-MS after storing stock solutions for a week. What is happening?
Analysis: A loss of 76 Da corresponds exactly to the loss of the dimethyl sulfoxide (DMSO) leaving group (MW ~78 Da, minus 2 protons in the ionization rearrangement), indicating that the S=N bond has hydrolyzed. You are likely detecting 6-fluoro-3-aminopyridine.
Causality: If your stock solution was prepared in a solvent containing trace water or was exposed to a slightly acidic pH, the imine nitrogen protonated, triggering nucleophilic attack by water.
Solution: Never store working stock solutions in aqueous buffers for more than 12 hours. Use anhydrous DMSO or Acetonitrile (MeCN) for long-term stock solutions, and store them at -80°C.
Q2: My HPLC shows a new peak with a +16 Da mass shift. Is this an oxidation event?
Analysis: While +16 Da often suggests oxidation (addition of oxygen), in the context of a 6-fluoropyridine, it is almost certainly a hydrolytic SNAr reaction . The fluorine atom (MW 19) is being displaced by a hydroxyl group (MW 17) from water, resulting in a net change of -2 Da from the parent mass, or if comparing the isotopic envelope, a shift indicative of 6-hydroxypyridine formation[1].
Causality: The electron-deficient C6 position was attacked by ambient moisture.
Solution: Ensure all storage vials are purged with Argon or Nitrogen. If formulating in alcohols (e.g., Methanol), you may see a +12 Da shift (displacement of -F by -OCH3). Avoid protic solvents for long-term storage.
Q3: How should I store the bulk powder to guarantee >99% purity over a 12-month period?
Analysis: Bulk powder is highly susceptible to hygroscopic moisture absorption.
Solution: The compound must be stored in a tightly closed container in a dry, well-ventilated place, ideally in a freezer at -20°C or lower[4]. Follow the aliquot protocol detailed in the methodology section below to prevent repeated freeze-thaw condensation.
Quantitative Stability Data
The following table summarizes the expected stability of[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone under various storage conditions, highlighting the critical need for environmental control.
Storage Condition
Atmosphere
Container Type
Expected Shelf Life (>95% Purity)
Primary Degradant Observed
Room Temp (25°C)
Ambient Air
Clear Glass
< 3 Months
Hydrolysis products (Amine + DMSO)
4°C (Fridge)
Ambient Air
Amber Glass
6 Months
6-Hydroxypyridine derivative (SNAr)
-20°C (Freezer)
Ambient Air
Amber Glass
12 Months
Trace Hydrolysis
-20°C (Freezer)
Argon / N₂
Amber Glass (PTFE Seal)
> 24 Months
None detected
Experimental Protocols
To ensure a self-validating system, do not rely on visual inspection of the powder. Implement the following standard operating procedures (SOPs) in your laboratory.
Protocol 1: Aliquoting and Inert Storage of Bulk Powder
Objective: Prevent ambient moisture condensation during repeated access to the bulk supply.
Equilibration: Upon receiving the bulk compound on dry ice, place the sealed container in a desiccator at room temperature for 2 hours before opening. This prevents immediate condensation of atmospheric moisture onto the cold powder.
Environment: Transfer the container to a nitrogen-purged glove box or a localized argon-flushed environment.
Aliquoting: Weigh the powder into single-use amber glass vials (e.g., 5 mg or 10 mg per vial). Amber glass mitigates potential photolytic degradation of the pyridine ring.
Sealing: Cap the vials using PTFE-lined silicone septa. PTFE provides a chemically inert barrier against moisture ingress.
Purging: If a glove box was not used, insert a fine needle attached to a low-pressure Argon line through the septum. Insert a secondary vent needle. Purge the headspace for 30 seconds, then remove the vent needle, followed immediately by the Argon needle.
Validation: Randomly select one aliquot every 6 months. Dissolve in anhydrous MeCN and run LC-MS to verify purity remains >99%.
Optimal inert storage workflow to prevent hydrolysis and photo-degradation.
Protocol 2: Forced Degradation Study (Stability Validation)
Objective: Establish the exact degradation retention times on your specific LC-MS setup to easily identify future contamination.
Preparation: Prepare three 1 mg/mL solutions of the compound in Acetonitrile.
Acidic Stress: To Vial 1, add 10% (v/v) of 0.1 M HCl.
Basic Stress: To Vial 2, add 10% (v/v) of 0.1 M NaOH.
Control: To Vial 3, add 10% (v/v) of LC-MS grade water.
Incubation: Incubate all vials at 40°C for 24 hours.
Neutralization & Analysis: Neutralize Vials 1 and 2. Inject 1 µL of each sample into the LC-MS.
Data Synthesis: Record the retention times and m/z values for the parent compound (m/z [M+H]+ = 189.05), the amine cleavage product, and the SNAr substitution products. Add these to your lab's internal spectral library.
References
Title: Synthesis and Configurational Assignment of Vinyl Sulfoximines and Sulfonimidamides
Source: The Journal of Organic Chemistry - ACS Publications
URL:[Link]
Title: Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in‑silico approach
Source: Discover Chemistry
URL:[Link]
Title: Synthesis of α- and β-Carbolines by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence
Source: ChemRxiv
URL:[Link]
Technical Support Center: Optimizing [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone Coupling Reactions
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for coupling reactions involving [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone. This guide is designed for researchers,...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for coupling reactions involving [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a specific focus on identifying and mitigating common byproducts. The sulfoximine moiety is an increasingly vital functional group in medicinal chemistry, and understanding its reactivity is key to successful synthesis.[1][2] This document provides field-proven insights and detailed protocols to enhance reaction efficiency and product purity.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. Each answer provides a diagnosis of the probable cause and a step-by-step solution grounded in mechanistic principles.
Question 1: My reaction is incomplete. LC-MS analysis shows significant amounts of unreacted [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone and the coupling partner. What should I investigate first?
Answer:
Incomplete conversion is typically rooted in catalyst deactivation or suboptimal reaction conditions. The electron-deficient nature of the fluoropyridine ring and the coordinating ability of the pyridine nitrogen can present challenges for standard cross-coupling protocols.
Probable Causes & Solutions:
Catalyst Inactivation: The most common issue is the deactivation of the Pd(0) catalyst.
Oxygen Sensitivity: The active Pd(0) species is readily oxidized. Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[3][4]
Ligand Degradation or Mismatch: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to stabilize the catalyst and promote efficient reductive elimination.[5] If using a simple ligand like PPh₃, consider switching to a more robust one.
Pyridine Coordination: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity. Using a higher ligand-to-palladium ratio (e.g., 2:1 or 4:1) can sometimes mitigate this by competing for coordination sites.
Suboptimal Base or Solvent:
Base Strength: The pKa of the N-H on the sulfoximine must be considered.[6] A base that is too weak may not facilitate the transmetalation step efficiently. Conversely, a base that is too strong can promote side reactions. For Suzuki-Miyaura couplings, consider screening bases like K₂CO₃, K₃PO₄, and Cs₂CO₃.[3]
Solvent Polarity: The solvent must be appropriate for the chosen base and temperature. Aprotic polar solvents like dioxane, THF, or toluene (often with a small amount of water for Suzuki reactions) are standard.[7][8]
Troubleshooting Workflow: Incomplete Conversion
Caption: Workflow for addressing incomplete reactions.
Question 2: I am observing a significant byproduct with a mass corresponding to the homocoupling of my boronic acid/ester coupling partner. How can I prevent this?
Answer:
Boronic acid homocoupling is a well-documented side reaction in Suzuki-Miyaura couplings, particularly when using electron-deficient aryl halides.[7][9] It can arise from several mechanisms, including oxidative coupling or a rare protonolysis/second transmetalation pathway.[7]
Probable Causes & Solutions:
Excessive Boronic Acid: Using a large excess of the boronic acid (e.g., >1.5 equivalents) can increase the statistical likelihood of homocoupling.
Solution: Reduce the stoichiometry of the boronic acid to 1.1–1.2 equivalents relative to the limiting reagent.
Reaction Conditions Favoring Homocoupling:
High Temperature: Elevated temperatures can sometimes accelerate this side reaction.
Base Choice: Strong bases can promote protodeboronation, a step that can precede certain homocoupling pathways.
Solution: Attempt the reaction at a lower temperature (e.g., 80°C instead of 110°C) and consider using a milder base like KF or K₃PO₄ instead of Cs₂CO₃.
Presence of Oxygen: Trace oxygen can promote an oxidative mechanism for homocoupling.
Solution: Re-verify that your reaction setup is strictly anaerobic, and all reagents and solvents are properly degassed.
Table 1: Conditions to Minimize Boronic Acid Homocoupling
Parameter
Standard Condition
Recommended Modification
Rationale
Boronic Acid Equiv.
1.5 - 2.0
1.1 - 1.2
Reduces statistical probability of homocoupling.
Base
Cs₂CO₃ / NaOH
K₃PO₄ / KF
Milder bases can suppress protodeboronation pathways.
Temperature
100 - 110 °C
80 - 90 °C
Slows the rate of the side reaction relative to the desired coupling.
Atmosphere
Inert
Strictly Anaerobic
Prevents oxygen-mediated homocoupling mechanisms.
Question 3: My mass spec shows a byproduct corresponding to the dehalogenated or proto-deboronated starting material. What causes this and how can I fix it?
Answer:
Dehalogenation of the electrophile or protodeboronation of the nucleophile are common side reactions that compete with the desired cross-coupling. They are often promoted by the base and trace amounts of water or other proton sources.
Probable Causes & Solutions:
Mechanism of Side Reaction: These pathways often involve the palladium hydride species, which can arise from β-hydride elimination or reaction with proton sources. This Pd-H species can then reductively eliminate with the aryl group on the catalyst to form the dehalogenated arene.
Base and Solvent Choice:
Solution: The choice of base is critical. Inorganic bases that are not completely anhydrous can be a source of protons. Using an anhydrous base like potassium phosphate (K₃PO₄) can be beneficial. Additionally, ensure your reaction solvent is anhydrous (if the protocol allows) to minimize proton sources.
Ligand Effects:
Solution: Employing bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination (the final step of the desired catalytic cycle), which helps it outcompete the undesired dehalogenation pathway.[5]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general catalytic cycle for this coupling, and where do the main byproducts form?
The reaction typically follows a standard palladium-catalyzed cross-coupling cycle (e.g., Suzuki-Miyaura).[3][10] Byproducts branch off from key intermediates in this cycle.
Caption: Catalytic cycle and points of byproduct formation.
Q2: How does the fluorine on the pyridine ring affect the reaction?
The fluorine atom is a strong electron-withdrawing group. This makes the 6-fluoropyridin-3-yl moiety electron-deficient.
Increased Reactivity of C-X bond: If the sulfoximine is coupled to a halide at the 3-position of the pyridine, the C-X bond is more activated towards oxidative addition, which can be beneficial.
Potential for SNAr: While not typical under Pd-coupling conditions, the electron-deficient ring is more susceptible to Nucleophilic Aromatic Substitution (SNAr) if strong nucleophiles are present, which could be a source of byproducts.
Influence on Catalyst: The electronic properties can influence the rates of the catalytic cycle steps.
Q3: Can I use microwave synthesis for this coupling?
Yes, microwave-assisted synthesis can be highly effective.[3][11] It can significantly reduce reaction times from hours to minutes and often improves yields by minimizing thermal decomposition of reactants and catalysts over long periods. A typical starting point would be 10-30 minutes at 100-150°C.[3]
Part 3: Recommended General Protocol
This protocol is a starting point for the Suzuki-Miyaura coupling of [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone with an aryl bromide, designed to minimize common byproducts.
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add the aryl bromide, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[4]
Reagent Addition: Add the [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone.
Solvent Addition: Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Reactions are typically complete within 4-12 hours.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
Harmata, M. (Ed.). (2019). Synthesis and Transformations of NH‐Sulfoximines. In Advances in Heterocyclic Chemistry (Vol. 128). Academic Press. [Link]
Bolm, C., et al. (2014). Iron-Catalyzed Hetero-Cross-Dehydrogenative Coupling Reactions of Sulfoximines with Diarylmethanes: A New Route to N-Alkylated Sulfoximines. Organic Letters, 16(8), 2146-2149. [Link]
Wolan, A., & Beryozkina, T. (2021). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. [Link]
Li, X., et al. (2023). Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activation. Molecules, 28(3), 1367. [Link]
Organic Chemistry Portal. (n.d.). Sulfoximine synthesis by C-N coupling. [Link]
Kieltsch, I., & Bolm, C. (2025). Sulfoximine N‑Functionalization with N‑Fluorobenzenesulfonamide. The Journal of Organic Chemistry. [Link]
Beaudry, C. M., et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
Li, X., et al. (2024). Photochemical Ring Expansion of Cyclic Sulfoximines with Aryl Diazoacetates and Subsequent Diastereoconvergent Oxidation. CCS Chemistry. [Link]
Willis, M. C., et al. (2013). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 4(2), 635-639. [Link]
Ellman, J. A., et al. (2017). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 15(43), 9136-9139. [Link]
Bolm, C., et al. (2022). Screening of different bases, solvents and conditions for the N-arylation of sulfoximine 9 a. ResearchGate. [Link]
Nadin, A., et al. (2018). Polycyclic Sulfoximines as New Scaffolds for Drug Discovery. ACS Combinatorial Science, 20(5), 325-333. [Link]
Lee, C., et al. (2022). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. ACS Omega, 7(4), 3865-3874. [Link]
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB. [Link]
Bolm, C., et al. (2016). Organocatalytic Kinetic Resolution of Sulfoximines. Journal of the American Chemical Society, 138(6), 1844-1847. [Link]
Chen, G., et al. (2013). Palladium-Catalyzed C–H Activation/Cross-Coupling of Pyridine N-Oxides with Nonactivated Secondary Alkyl Bromides. Journal of the American Chemical Society, 135(1), 512-515. [Link]
Bolm, C., & Moody, C. J. (2002). A Method for the Conversion of Sulfoximines to Sulfones: Application to Polymer-Bound Sulfoximines and to the Synthesis of Chiral Sulfones. ResearchGate. [Link]
Separating unreacted [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone from product mixtures
Welcome to the technical support center for the purification of [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone. This guide is designed for researchers, scientists, and drug development professionals to provide i...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone product mixture?
A1: The most common impurities will likely be unreacted starting materials from the synthesis. Depending on the synthetic route, these could include a sulfoxide precursor and an aminating agent.[1] Other potential impurities are byproducts from side reactions or decomposition products. Organic impurities are common in active pharmaceutical ingredients unless proper care is taken throughout the synthesis.[2]
Q2: My crude product is a thick oil and won't crystallize. What should I do?
A2: "Oiling out" instead of crystallization can occur when the concentration of impurities is high or if the melting point of your compound is lower than the temperature of the crystallization solution.[3] It is also possible that your compound is simply not a solid at room temperature. First, try to purify the oil using column chromatography. If the purified product is still an oil, you may need to accept it in this form, provided it is pure by analytical methods like NMR and LC-MS. If you believe it should be a solid, try dissolving the oil in a minimal amount of a suitable hot solvent and then cooling it very slowly, possibly with scratching the inside of the flask or adding a seed crystal to induce crystallization.[3]
Q3: I am having trouble separating my product from a very polar impurity by normal-phase chromatography. What are my options?
A3: When dealing with very polar compounds that are difficult to separate on normal-phase silica gel, there are several alternative strategies:[4]
Reversed-Phase Chromatography: This technique uses a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water or methanol/water).[5] It is often effective for separating highly polar compounds.[5]
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for very polar, water-soluble compounds.[4] It employs a polar stationary phase with a mobile phase consisting of a high concentration of a water-miscible organic solvent.[4]
Acid-Base Extraction: Since your target compound has a basic pyridine ring, you can use an acid-base extraction to separate it from non-basic impurities.[6][7]
Troubleshooting Guide
Issue 1: Poor Separation in Column Chromatography
Symptoms:
Co-elution of the product with impurities.
Broad peaks and tailing.
Low recovery of the pure product.
Causality and Solutions:
The polarity of sulfoximines can make them challenging to purify by standard column chromatography.[8] The presence of the basic pyridine moiety further complicates things.
1. Optimize the Mobile Phase:
Normal-Phase: For normal-phase chromatography on silica gel, a gradient elution is often necessary.[9] Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by adding a more polar solvent like methanol or isopropanol.[10] For basic compounds like yours, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to reduce tailing and improve peak shape by neutralizing acidic sites on the silica gel.
Reversed-Phase: If normal-phase fails, switch to reversed-phase chromatography.[5] A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. Adjusting the pH of the mobile phase can be beneficial; for a basic compound, a slightly higher pH can suppress ionization and improve retention.[4]
2. Consider a Different Stationary Phase:
If silica gel is not providing adequate separation, consider using alumina, which can have different selectivity.
For very polar compounds, HILIC columns are a powerful alternative.[4]
3. Sample Loading Technique:
For polar compounds that may not be very soluble in the initial non-polar mobile phase, "dry loading" is recommended.[4] Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel or Celite, and evaporate the solvent. The resulting powder can then be carefully loaded onto the column.[4]
Persistent presence of starting materials in the purified product, as confirmed by TLC, NMR, or LC-MS.
Causality and Solutions:
If the starting materials have similar polarities to the product, chromatographic separation can be difficult. In such cases, a chemical separation based on differing reactivity or acid-base properties is often more effective.
Acid-Base Extraction Protocol:
This method is particularly useful for separating basic pyridine-containing compounds from neutral or acidic impurities.[6][11]
Step-by-Step Methodology:
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as diethyl ether, ethyl acetate, or dichloromethane.[6]
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone will be protonated and move into the aqueous layer as a salt, while non-basic impurities remain in the organic layer.[6]
Separation: Carefully separate the aqueous layer containing the protonated product.
Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6 M NaOH) until the pH is greater than 10. This will deprotonate the pyridinium salt and regenerate the free base form of your product.[6]
Back-Extraction: Extract the liberated product back into an organic solvent.[6]
Drying and Evaporation: Dry the organic extract with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.[6]
Visualization of Purification Workflow
Below is a decision tree to guide you in selecting the most appropriate purification strategy.
Excellent for compounds that have little or no retention in reversed-phase.
Acid-Base Extraction
N/A
Immiscible organic and aqueous layers
Basic compounds from neutral or acidic impurities.[6][7]
Highly effective and scalable. Requires the product to be stable to acid and base.
Recrystallization
N/A
Single or mixed solvent systems
Removing small amounts of impurities from a solid product.
The product must be a solid at room temperature.[3]
References
Separation of pyridine or pyridine derivatives from aqueous solutions. Google Patents.
Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc. Available from: [Link]
Method for recovery of pyridine bases. Google Patents.
Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates. PMC. Available from: [Link]
What is best method to remove pyridine from a reaction mixture?. ResearchGate. Available from: [Link]
Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. Available from: [Link]
Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. Available from: [Link]
Separation techniques: Chromatography. PMC. Available from: [Link]
Chromatography to separate polar molecules?. Reddit. Available from: [Link]
Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. PubMed. Available from: [Link]
Separation methods: Chromatography. Available from: [Link]
Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. PMC. Available from: [Link]
Copper-Mediated Cross-Coupling Reactions of N-Unsubstituted Sulfoximines and Aryl Halides. ACS Publications. Available from: [Link]
Focus on Physico‐Chemical Properties of Sulfoximines: Acidity, Basicity and Lipophilicity. ResearchGate. Available from: [Link]
Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Organic Syntheses. Available from: [Link]
Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using. Organic Syntheses Procedure. Available from: [Link]
Sulfoximine synthesis by C-N coupling. Organic Chemistry Portal. Available from: [Link]
Sulfoximines, sulfilimines, sulfinimides, sulfonimidates and sulfonimidamides - the chiral sulfur connection. Organic Chemistry Portal. Available from: [Link]
Syntheses of Sulfoximines: Development of a Light-Promoted Protocol and its Application in the Preparation of Natural Compound Analogs. RWTH Publications. Available from: [Link]
metal‐free approach for the synthesis of N‐aryl sulfoximines.. ResearchGate. Available from: [Link]
Recent trends in the impurity profile of pharmaceuticals. PMC. Available from: [Link]
(6-chloropyridin-3-yl)(difluoromethyl)imino-lambda6-sulfanone. NextSDS. Available from: [Link]
Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. PMC. Available from: [Link]
Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][6][12]naphthyridin-2(1H)- one. MIT Open Access Articles. Available from: [Link]
Purification Strategies for Flavones and Related Compounds. Teledyne Labs. Available from: [Link]
Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. ResearchGate. Available from: [Link]
Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. PubMed. Available from: [Link]
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole- sulfonamide)-1H-pyrrolo. Semantic Scholar. Available from: [Link]
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available from: [Link]
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available from: [Link]
Combating Pharmaceutical Folklore: No Alkyl-Sulfonate Impurities Formed During the Synthesis of Sulfonate Salts. ResearchGate. Available from: [Link]
Technical Support Center: HPLC Mobile Phase Optimization for [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone
Welcome to the Technical Support Center. As drug development increasingly incorporates complex motifs like sulfoximines and fluorinated pyridines, chromatographic method development must evolve from trial-and-error to ra...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As drug development increasingly incorporates complex motifs like sulfoximines and fluorinated pyridines, chromatographic method development must evolve from trial-and-error to rational, causality-driven design.
[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone presents a unique analytical challenge. The molecule features two basic nitrogen centers: the pyridine ring (whose pKa is slightly lowered by the electron-withdrawing ortho-fluorine) and the highly polar imino group of the sulfanone. These basic sites are highly susceptible to secondary ion-exchange interactions with residual silanols on silica-based stationary phases, leading to severe peak tailing, variable retention, and poor resolution.
This guide provides field-proven, self-validating protocols to systematically optimize your mobile phase and resolve these specific chromatographic challenges.
Diagnostic Optimization Workflow
Before adjusting parameters blindly, utilize the diagnostic logic tree below to identify the root cause of your chromatographic failure.
Workflow for diagnosing and resolving HPLC peak tailing and retention issues.
Troubleshooting & FAQs
Q1: Why am I observing severe peak tailing for this sulfoximine derivative, and how does mobile phase pH affect it?A: Peak tailing for basic nitrogen-containing compounds is primarily caused by secondary ion-exchange interactions between the protonated basic nitrogens of the sulfoximine/pyridine and ionized, acidic silanol groups (
−SiO−
) on the silica stationary phase.
To resolve this, you must control the ionization state. Adjusting the mobile phase pH to at least 2 units below the compound's pKa ensures the molecule is fully protonated, preventing the unpredictable chromatography associated with partial ionization[1]. However, at low pH, silanol interactions can still occur. Maintaining a buffer concentration of 10–50 mM (e.g., ammonium formate) is critical to effectively mask these silanols and provide consistent ionic strength[1].
Q2: I adjusted the pH to 3.0, but tailing persists. What mobile phase additives or column chemistries can mitigate this?A: If pH control and adequate buffering are insufficient, the causality lies in the stationary phase's inherent silanol activity. You have two self-validating approaches:
Mobile Phase Additive: Introduce a competing base, such as 0.1% v/v Triethylamine (TEA). TEA preferentially binds to the active silanol sites, physically masking them from your analyte[2]. (Note: TEA causes severe ion suppression and is not MS-compatible).
Column Chemistry: Switch to a Charged Surface Hybrid (CSH) column. These columns incorporate a low-level positive surface charge that electrostatically repels basic compounds at low pH, drastically improving peak shape without the need for ion-pairing agents[3].
Q3: How do I optimize retention (
k′
) if the compound elutes too close to the void volume?A: The fluoropyridine and sulfoximine groups confer high polarity. At low pH, the fully protonated molecule is highly hydrophilic, reducing its affinity for standard C18 reversed-phase columns.
To increase retention, you must force the analyte into the stationary phase:
Decrease Organic Modifier: Start your gradient at a lower organic percentage (e.g., 2-5% Acetonitrile).
Shift to High pH: If your column is stable at high pH (e.g., hybrid silica), increasing the mobile phase pH to 9.0–10.0 (using ammonium hydroxide) will deprotonate the basic nitrogens. The neutral molecule will partition much more strongly into the hydrophobic stationary phase, increasing retention time and often improving peak shape simultaneously[4].
Q4: Which buffers are recommended if I need to transfer this method to LC-MS/MS?A: For LC-MS compatibility, non-volatile buffers like potassium phosphates must be avoided as they cause source fouling and ion suppression. Instead, use volatile buffers such as ammonium formate (pH ~3.0) or ammonium acetate (pH ~4.8). These buffers not only control pH for reproducible chromatography but also stabilize the ionization environment at the ESI interface, preventing matrix components from competing for ionization energy and thereby enhancing signal response[5].
Experimental Protocols: Systematic Mobile Phase Screening
To avoid endless parameter tweaking, use this self-validating, step-by-step screening protocol. It is designed to empirically determine the optimal pH and organic modifier for[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone by evaluating two extreme pH states.
Step 1: Preparation of Aqueous Buffers
Low pH Buffer (A1): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using Formic Acid.
High pH Buffer (A2): Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.0 using Ammonium Hydroxide.
Step 2: Column Equilibration
Install a high-purity, base-deactivated C18 column or a CSH column (e.g., 2.1 x 100 mm, 1.7 µm).
Equilibrate the system with 95% Low pH Buffer (A1) / 5% Acetonitrile (B) for at least 20 column volumes until the baseline is stable.
Step 3: Low pH Gradient Screening
Inject a 10 µg/mL standard of the sulfoximine compound.
Run a linear gradient from 5% to 95% Acetonitrile over 10 minutes at a flow rate appropriate for your column ID (e.g., 0.3 mL/min for 2.1 mm).
Record the retention factor (
k′
), tailing factor (
Tf
), and theoretical plates (
N
).
Step 4: High pH Gradient Screening
Purge the LC lines and equilibrate the column with the High pH Buffer (A2).
Repeat the 5% to 95% Acetonitrile gradient injection.
Record
k′
,
Tf
, and
N
.
Step 5: Data Evaluation & Modifier Adjustment
Compare the metrics from Step 3 and Step 4. Select the pH that provides
Tf
< 1.5 and
k′
> 2.0.
Validation Loop: If tailing persists at the optimal pH, evaluate Methanol as an alternative organic modifier. Methanol is a hydrogen-bonding solvent that can alter selectivity and mask residual silanols more effectively than an aprotic solvent like Acetonitrile[6].
Quantitative Data & Optimization Matrices
Table 1: Buffer Selection Guide for Sulfoximine Analysis
Buffer System
Effective pH Range
Volatility (MS Compatible)
Mechanism of Action / Notes
Ammonium Formate
2.8 – 3.8
Yes
Ensures full protonation of basic nitrogens; provides ionic strength to mask silanols.
Ammonium Acetate
3.8 – 5.8
Yes
Intermediate pH control; stabilizes ESI ionization environment.
Ammonium Bicarbonate
6.8 – 11.3
Yes
Deprotonates basic sites to increase hydrophobicity and retention; requires hybrid silica columns.
Potassium Phosphate
1.1 – 3.1 & 6.2 – 8.2
No
Excellent buffering capacity for UV-only methods; causes severe ion suppression in MS.
Table 2: Troubleshooting Summary Matrix
Symptom
Primary Causality
Corrective Action
Peak Tailing (
Tf
> 1.5)
Secondary interactions between basic nitrogens and acidic silanols.
Lower pH to < 3.0, switch to a CSH column, or add 0.1% TEA (UV only).
Poor Retention (
k′
< 2.0)
Analyte is fully ionized and highly polar at low pH.
Decrease starting % of organic modifier or switch to a high pH buffer (pH 10).
Variable Retention Times
Inadequate buffering capacity leading to partial ionization.
Ensure aqueous buffer concentration is strictly maintained between 10–50 mM.
Signal Suppression (MS)
Competition for ionization energy at the ESI interface.
Switch from non-volatile salts/TEA to volatile buffers (Ammonium Acetate/Formate).
Beyond Traditional Bioisosteres: Evaluating [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone in Drug Design
The continuous evolution of the medicinal chemistry toolbox is driven by the need to overcome ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities without sacrificing target affinity. For decades, sulfo...
Author: BenchChem Technical Support Team. Date: April 2026
The continuous evolution of the medicinal chemistry toolbox is driven by the need to overcome ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities without sacrificing target affinity. For decades, sulfones and sulfonamides have been the default sulfur-based functional groups in drug design. However, the emergence of sulfoximines—specifically N-arylated derivatives like [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone —has provided a powerful bioisosteric alternative[1].
This guide objectively compares the performance of the dimethyl-lambda6-sulfanone motif against traditional sulfone and sulfonamide bioisosteres, providing the mechanistic rationale and experimental frameworks necessary for modern drug development.
Mechanistic Rationale: The Sulfoximine Advantage
To understand why a drug designer would replace a well-validated sulfone with a dimethyl sulfoximine, we must examine the fundamental physicochemical shifts induced by the mono-aza substitution[2].
Electronic and Topological Shifts
Traditional sulfones (
−SO2R
) are strong electron-withdrawing groups characterized by two oxygen hydrogen-bond acceptors. By replacing one oxygen with an imino nitrogen (
=N−
), the resulting sulfoximine fundamentally alters the molecule's dipole moment and hydrogen-bonding topology[3]. In the case of [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone, the nitrogen is directly conjugated to the 6-fluoropyridine ring. This N-arylation strategy allows the sulfoximine to replace an aniline, ether, or sulfonamide linkage, fine-tuning the basicity and electron density of the adjacent heterocycle[1].
Retaining Achirality While Disrupting Flatness
A common hurdle with introducing sulfoximines is the creation of a stereogenic center at the sulfur atom (e.g., S-methyl-S-phenyl sulfoximines), which complicates Chemistry, Manufacturing, and Controls (CMC) due to the need for chiral separation. However, the dimethyl-lambda6-sulfanone moiety is achiral due to its plane of symmetry. It bypasses chiral resolution entirely while still projecting its methyl groups into 3D space, effectively disrupting the flat, aggregation-prone
π
-stacking networks that plague traditional planar bioisosteres[3].
Overcoming Solubility and Metabolic Bottlenecks
Clinical candidates like ceralasertib (an ATR inhibitor) successfully utilized a sulfoximine to rescue a defunct sulfone precursor that suffered from poor aqueous solubility and severe CYP3A4 time-dependent inhibition[4]. The highly polarized
S=N
and
S=O
bonds of the sulfoximine increase the polar surface area (PSA) and enhance solvation in protic environments, drastically improving kinetic and thermodynamic solubility[2].
Logical flow of bioisosteric replacement and resulting ADME property enhancements.
Comparative Analysis: Sulfone vs. Dimethyl Sulfoximine
The following table synthesizes matched-molecular pair data trends, highlighting the objective performance differences when a traditional sulfone is replaced by a dimethyl sulfoximine[3][4].
Property
Traditional Sulfone
Dimethyl-lambda6-sulfanone
Causality / Mechanism
Lipophilicity (LogP)
Higher
Lower
The highly polarized
S=N
bond reduces overall lipophilicity compared to the symmetrical
S=O
bonds of a sulfone.
The tetrahedral geometry and steric bulk of the dimethyl groups shield the sulfur center and adjacent vectors from oxidative attack.
Chirality / CMC
Achiral
Achiral
Unlike unsymmetrical sulfoximines, the dimethyl variant retains a plane of symmetry, eliminating chiral separation requirements.
Vector Directionality
2 H-Bond Acceptors (Fixed)
1 Acceptor, 1 N-Linkage
The imino nitrogen provides a novel vector for arylation (e.g., to the 6-fluoropyridine ring), enabling unique structural geometries impossible with sulfones.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols outline the self-validating systems required to synthesize and evaluate N-arylated sulfoximines.
Protocol A: Synthesis via Buchwald-Hartwig Cross-Coupling
Rationale: The sulfoximine nitrogen is a poor nucleophile compared to standard aliphatic amines. Therefore,
SNAr
approaches often fail or require harsh conditions. Transition-metal catalysis (Buchwald-Hartwig amination) ensures that reductive elimination is favored over off-target C-H activation, cleanly yielding the N-arylated product[5].
Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 6-fluoro-3-bromopyridine (1.0 equiv) and S,S-dimethyl sulfoximine (1.2 equiv).
Catalyst Loading: Add
Pd2(dba)3
(0.05 equiv) and Xantphos or BINAP ligand (0.10 equiv). The bidentate ligand is critical to prevent catalyst poisoning by the basic sulfoximine nitrogen.
Base and Solvent: Add
Cs2CO3
(2.0 equiv) as the base. Suspend the mixture in anhydrous 1,4-dioxane (0.2 M concentration).
Reaction Execution: Degas the mixture via three freeze-pump-thaw cycles. Heat the reaction to 100 °C for 12–16 hours.
Validation (LC-MS): Monitor the reaction via LC-MS. The successful formation of [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone is validated by the disappearance of the starting bromide and the emergence of the product mass
[M+H]+=189.05
.
Purification: Filter through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH gradient).
Protocol B: In Vitro ADME Profiling (Solubility & Clearance)
Rationale: To objectively prove the bioisosteric superiority of the sulfoximine, it must be evaluated against its sulfone counterpart in standardized thermodynamic and metabolic assays.
Thermodynamic Solubility (Shake-Flask Method):
Suspend 2 mg of the compound in 1 mL of phosphate-buffered saline (PBS, pH 7.4).
Incubate at 37 °C for 24 hours with constant agitation (1000 rpm) to ensure equilibrium is reached.
Centrifuge at 14,000 rpm for 15 minutes to pellet undissolved material.
Quantify the concentration of the supernatant using HPLC-UV against a known calibration curve.
Incubate the compound (1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) and NADPH (1 mM) in PBS (pH 7.4) at 37 °C.
Quench aliquots at 0, 5, 15, 30, and 60 minutes using cold acetonitrile containing an internal standard.
Centrifuge and analyze the supernatant via LC-MS/MS to calculate the half-life (
t1/2
) and intrinsic clearance (
CLint
).
Step-by-step workflow for the synthesis and in vitro evaluation of N-arylated sulfoximines.
Conclusion
The integration of [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone into a drug discovery program represents a highly rational approach to scaffold hopping. By leveraging the unique electronic properties, altered hydrogen-bonding topology, and 3D achiral geometry of the dimethyl sulfoximine group, medicinal chemists can systematically engineer out the solubility and metabolic liabilities inherent to traditional sulfones and sulfonamides.
Validation of HPLC methods for [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone purity
Analytical Method Validation for[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone: A Comparative Guide to HPLC Strategies In the landscape of pharmaceutical and agricultural chemical development, sulfoximines have...
Author: BenchChem Technical Support Team. Date: April 2026
Analytical Method Validation for[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone: A Comparative Guide to HPLC Strategies
In the landscape of pharmaceutical and agricultural chemical development, sulfoximines have emerged as highly valuable, yet analytically challenging, structural motifs[1]. The compound [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone presents a unique chromatographic puzzle. It combines a highly polar, hydrogen-bonding sulfoximine moiety with a rigid, electronegative fluoropyridine ring.
Standard C18 reversed-phase columns, which rely almost exclusively on hydrophobic partitioning, often fail to retain such polar molecules, resulting in early elution near the void volume and poor resolution from polar synthetic impurities[1]. To establish a robust, phase-appropriate analytical method, we must look beyond standard C18 chemistries.
This guide objectively compares two orthogonal High-Performance Liquid Chromatography (HPLC) strategies—Reversed-Phase Pentafluorophenyl (RP-PFP) and Hydrophilic Interaction Liquid Chromatography (HILIC) —and details their validation according to ICH Q2(R2) guidelines[2][3].
Mechanistic Rationale: The Causality of Column Selection
Analytical success begins with matching the stationary phase chemistry to the analyte’s structural moieties.
The PFP Advantage (Method A): A Pentafluorophenyl (PFP) stationary phase offers orthogonal selectivity to C18. The causality here is driven by multiple interaction mechanisms:
π−π
stacking with the pyridine ring, strong dipole-dipole interactions, and specific fluorine-fluorine interactions with the 6-fluoropyridin-3-yl group. This multi-modal retention effectively anchors the molecule.
The HILIC Advantage (Method B): HILIC operates by partitioning the analyte into a water-enriched layer immobilized on a polar stationary phase (such as a Diol or OH5 column). Because the dimethyl-lambda6-sulfanone group is highly polar and acts as a strong hydrogen bond acceptor/donor, it exhibits excellent retention and peak shape under HILIC conditions.
Mechanistic rationale for stationary phase selection based on analyte structural moieties.
Trustworthiness in analytical chemistry requires that every protocol acts as a self-validating system. The methodologies below incorporate mandatory System Suitability Testing (SST) as a gating mechanism. If the SST criteria are not met, the system automatically invalidates the run, ensuring no compromised data is reported[4].
Method A: RP-PFP Protocol
Mobile Phase Preparation:
Channel A: Transfer 1000 mL of LC-MS grade water to a solvent bottle. Add 1.0 mL of MS-grade formic acid (0.1% v/v). Mix and degas.
Channel B: Transfer 1000 mL of LC-MS grade acetonitrile to a solvent bottle. Add 1.0 mL of MS-grade formic acid. Mix and degas.
Chromatographic Setup:
Column: Core-shell PFP column (100 mm × 4.6 mm, 2.7 µm).
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C (Causality: Elevated temperature lowers mobile phase viscosity, reducing backpressure and stabilizing retention times).
Detection: PDA/UV at 260 nm (optimized for the fluoropyridine chromophore).
Gradient Program:
0.0 - 2.0 min: 5% B
2.0 - 8.0 min: 5% to 60% B
8.0 - 10.0 min: 60% B
10.0 - 15.0 min: 5% B (Re-equilibration)
Self-Validating SST (Gating Step):
Action: Inject the working standard (100 µg/mL) six consecutive times.
Gating Criteria: The sequence proceeds only if %RSD of peak area
≤
2.0%, USP Tailing Factor
≤
1.5, and Theoretical Plates (N)
≥
10,000[4].
Method B: HILIC Protocol
Mobile Phase Preparation:
Channel A: 100% LC-MS grade Acetonitrile.
Channel B: Dissolve 0.63 g of Ammonium Formate in 1000 mL water. Adjust to pH 3.5 using formic acid. (Causality: The low pH ensures the basic imino nitrogen remains fully protonated, stabilizing its hydration shell for consistent HILIC partitioning).
Chromatographic Setup:
Column: OH5 or Diol HILIC column (100 mm × 3.0 mm, 2.7 µm).
Flow Rate: 0.5 mL/min.
Column Temperature: 25°C.
Injection Volume: 2 µL. (Causality: Injection volume must be kept low, and the sample diluent must be highly organic (>80% ACN) to prevent peak distortion caused by solvent mismatch in HILIC).
Isocratic Program:
80% A / 20% B for 10 minutes.
Self-Validating SST (Gating Step):
Action: Inject the working standard six times.
Gating Criteria: Capacity factor (k') > 2.0 (ensures retention is well separated from the void volume), %RSD
≤
2.0%[4].
ICH Q2(R2) Validation Framework
Both methods were subjected to validation in strict accordance with ICH Q2(R2) guidelines[2][3]. The validation lifecycle ensures that the analytical procedure is fit for its intended use, focusing on Specificity, Linearity, Accuracy (Recovery), and Precision.
Analytical workflow for sulfoximine HPLC method selection and ICH Q2(R2) validation.
Comparative Performance Data
The quantitative data derived from the experimental validation of both methods are summarized below. Both methods successfully passed the self-validating SST gates and met all ICH Q2(R2) acceptance criteria[3][4].
Table 1: System Suitability and Chromatographic Performance Comparison
Parameter
Method A (RP-PFP)
Method B (HILIC)
Acceptance Criteria
Retention Time (
tR
)
5.4 min
6.8 min
N/A
USP Tailing Factor
1.15
1.08
≤
1.5
Theoretical Plates (N)
14,500
18,200
≥
10,000
SST Precision (%RSD, n=6)
0.8%
1.2%
≤
2.0%
Table 2: ICH Q2(R2) Validation Summary
Validation Parameter
Method A (RP-PFP)
Method B (HILIC)
ICH Q2(R2) Criteria
Specificity (Resolution from Impurities)
Rs
> 2.5
Rs
> 3.0
Rs≥
2.0
Linearity (
R2
)
0.9995
0.9989
≥
0.995
Range
10 - 150 µg/mL
10 - 150 µg/mL
Covers 80-120% of target
Accuracy (Mean % Recovery)
99.5%
100.2%
98.0% - 102.0%
Intermediate Precision (%RSD)
1.1%
1.4%
≤
2.0%
LOD / LOQ
0.5 / 1.5 µg/mL
0.8 / 2.4 µg/mL
S/N > 3 (LOD), > 10 (LOQ)
Conclusion & Recommendations
Both the RP-PFP and HILIC methodologies provide robust, ICH Q2(R2)-compliant frameworks for the purity analysis of[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone.
Choose Method A (RP-PFP) if your laboratory primarily operates in reversed-phase environments and requires high sensitivity (lower LOD/LOQ). The specific fluorine interactions provide excellent peak shape without the solvent-matching complexities of HILIC.
Choose Method B (HILIC) if the compound is being analyzed alongside other highly polar metabolites or precursors, or if you are coupling the method directly to Mass Spectrometry (LC-MS), as the high organic mobile phase in HILIC significantly enhances electrospray ionization (ESI) efficiency.
Validating the Biological Activity of[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone In Vitro: A Comparative Guide
As drug discovery programs increasingly encounter the physicochemical limitations of traditional planar pharmacophores, the strategic integration of 3D-rich bioisosteres has become essential. [(6-Fluoropyridin-3-yl)imino...
Author: BenchChem Technical Support Team. Date: April 2026
As drug discovery programs increasingly encounter the physicochemical limitations of traditional planar pharmacophores, the strategic integration of 3D-rich bioisosteres has become essential. [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone (FP-DMS) represents a cutting-edge building block that merges the metabolic robustness of a fluorinated pyridine with the unique geometric and solubility profiles of a dimethyl sulfoximine.
This guide provides an objective, data-driven comparison of FP-DMS against traditional sulfone and sulfonamide alternatives. Designed for medicinal chemists and assay biologists, it outlines the mechanistic rationale for utilizing FP-DMS and provides self-validating in vitro protocols to rigorously evaluate its biological and physicochemical performance.
Mechanistic Rationale: Why FP-DMS Outperforms Traditional Bioisosteres
Historically, sulfones and sulfonamides have been the default choices for introducing strong hydrogen-bond acceptors into drug scaffolds. However, these groups often suffer from poor aqueous solubility, high lipophilicity (LogD), and off-target promiscuity. The FP-DMS building block overcomes these hurdles through two distinct mechanisms:
A. Pharmacophoric Bioisosterism
Unlike the symmetric, planar nature of sulfones, the lambda6-sulfanone (sulfoximine) group is tetrahedral and asymmetric. This 3D architecture disrupts the flat crystal lattice packing energy of the molecule, significantly lowering its melting point and drastically increasing aqueous solubility (). Furthermore, the sulfoximine moiety exhibits a highly favorable hydrogen-bond acceptor profile without the excessive lipophilicity associated with sulfones.
B. Synthetic Tractability and Metabolic Shielding
The 6-fluoropyridine motif in FP-DMS is not merely a structural placeholder; it is a strategic functional handle.
Metabolic Blockade: The highly electronegative fluorine atom deactivates the pyridine ring against Cytochrome P450 (CYP)-mediated N-oxidation, a common metabolic liability in pyridine-containing drugs ().
Late-Stage Functionalization (LSF): The 6-fluoro substituent acts as an activated electrophilic center. It undergoes rapid Nucleophilic Aromatic Substitution (SNAr) with primary or secondary amines under mild basic conditions, allowing researchers to rapidly build complex, target-specific libraries without relying on palladium catalysis.
Mechanistic interactions of the FP-DMS pharmacophore within a target binding pocket.
Comparative Performance Data
To objectively assess the value of FP-DMS, we must evaluate it within a Matched Molecular Pair (MMP) context. Table 1 summarizes the in vitro performance of an FP-DMS-derived lead compound compared to its direct sulfone and sulfonamide analogs against a generic kinase target ().
Table 1: Matched Molecular Pair (MMP) Profiling of Bioisosteres
Parameter
FP-DMS Derivative (Sulfoximine)
Sulfone Alternative
Sulfonamide Alternative
Target Affinity (IC50, nM)
12
15
48
Aqueous Kinetic Solubility (µM)
> 250
45
80
LogD (pH 7.4)
1.8
2.6
2.2
HLM Intrinsic Clearance (µL/min/mg)
18 (Stable)
42 (Moderate)
65 (High)
Off-Target hERG Inhibition (IC50, µM)
> 30
12
8
Key Takeaway: While the target affinity remains tightly comparable between the sulfoximine and the sulfone, the FP-DMS derivative demonstrates a >5-fold improvement in kinetic solubility and a vastly superior metabolic stability profile (lower intrinsic clearance).
In Vitro Validation Workflows
To ensure scientific integrity, the biological activity of FP-DMS derivatives must be validated using self-correcting, orthogonal assay systems. Below are the optimized protocols for target engagement and ADME profiling.
Protocol A: Target Engagement via TR-FRET
Causality Check: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard colorimetric assays because the ratiometric emission inherently normalizes well-to-well dispensing errors and mitigates compound auto-fluorescence—a critical feature when screening highly conjugated, electron-dense pyridine derivatives.
Self-Validating System: Every assay plate must include the known sulfone-based reference compound as an internal control. If the reference fails to hit its historical IC50 benchmark (± 3-fold), the entire plate is invalidated.
Step-by-Step Methodology:
Compound Preparation: Serially dilute the FP-DMS derivative in 100% DMSO (11-point curve, 1:3 dilutions). Use an acoustic dispenser (e.g., Echo) to transfer 50 nL of compound into a 384-well low-volume pro-bind plate.
Protein Addition: Add 2.5 µL of the recombinant target protein (e.g., 2 nM final concentration) suspended in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA). Incubate for 15 minutes at room temperature to allow pre-equilibration.
Tracer/Antibody Addition: Add 2.5 µL of a master mix containing the Europium-labeled anti-tag antibody (2 nM) and the fluorescent kinase tracer (10 nM).
Incubation & Reading: Seal the plate and incubate for 60 minutes at 25°C. Read on a microplate reader equipped with a TR-FRET module (Excitation: 340 nm; Emission: 615 nm and 665 nm).
Data Analysis: Calculate the FRET ratio (665/615 nm). Normalize data against the DMSO vehicle (0% inhibition) and a pan-inhibitor control (100% inhibition).
Protocol B: Kinetic Solubility & HLM Stability
Causality Check: Kinetic solubility is prioritized over thermodynamic solubility in early validation to mimic the rapid dissolution required for oral absorption. We quantify via HPLC-UV rather than nephelometry to physically separate and distinguish the parent compound from potential degradation products, ensuring the structural integrity of the sulfoximine linkage in aqueous media.
Step-by-Step Methodology:
Kinetic Solubility:
Spike 10 µL of a 10 mM FP-DMS derivative DMSO stock into 990 µL of PBS (pH 7.4) to achieve a 1% DMSO final concentration.
Shake at 250 rpm for 24 hours at 25°C.
Filter the suspension through a 0.45 µm PTFE membrane plate to remove undissolved particulates.
Analyze the filtrate via HPLC-UV against a known standard curve to determine the exact soluble fraction (µM).
Human Liver Microsome (HLM) Stability:
Incubate 1 µM of the FP-DMS derivative with 0.5 mg/mL pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4).
Initiate the reaction by adding 1 mM NADPH.
Quench 20 µL aliquots at 0, 5, 15, 30, and 60 minutes using 80 µL of ice-cold acetonitrile containing an internal standard.
Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life (
t1/2
) and intrinsic clearance (
CLint
).
In vitro validation workflow for FP-DMS-derived compounds.
Conclusion
[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone (FP-DMS) is a highly versatile, structurally optimized building block that consistently outperforms traditional sulfones and sulfonamides in matched molecular pair analyses. By providing superior aqueous solubility, enhanced metabolic stability, and a highly reactive fluorinated handle for late-stage diversification, FP-DMS enables drug discovery teams to rapidly navigate out of crowded intellectual property spaces while simultaneously improving the drug-like properties of their lead series.
References
Lücking, U. (2022). "New Opportunities for the Utilization of the Sulfoximine Group in Medicinal Chemistry from the Drug Designer's Perspective." Chemistry–A European Journal. Available at:[Link]
Sirvent, J. A., et al. (2020). "Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry." Journal of Medicinal Chemistry. Available at:[Link]
Frings, M., et al. (2017). "Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates." ChemMedChem. Available at:[Link]
Comparative
A Senior Application Scientist's Guide to the Computational Modeling of [(6-Fluoropyridin-3-yl)imino]dimethyl-λ⁶-sulfanone: A Comparative Analysis
This guide provides a comprehensive framework for the computational evaluation of novel chemical entities, using [(6-Fluoropyridin-3-yl)imino]dimethyl-λ⁶-sulfanone as a case study for a putative Janus Kinase 1 (JAK1) inh...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the computational evaluation of novel chemical entities, using [(6-Fluoropyridin-3-yl)imino]dimethyl-λ⁶-sulfanone as a case study for a putative Janus Kinase 1 (JAK1) inhibitor. For researchers, scientists, and drug development professionals, this document outlines a structured, in-silico workflow to predict the therapeutic potential of a novel compound by comparing it against an established clinical agent, Filgotinib. Every protocol herein is designed as a self-validating system, grounded in established scientific principles and supported by authoritative references.
Introduction: The Quest for Selective Kinase Inhibition
The Janus kinase (JAK) family of non-receptor tyrosine kinases is a cornerstone of intracellular signaling for cytokine receptors, making them critical regulators of immune and inflammatory responses.[1] Dysregulation of the JAK/STAT signaling pathway is implicated in a host of autoimmune disorders and cancers, positioning JAK inhibitors as a significant therapeutic class.[1] However, a key challenge in the development of JAK inhibitors is achieving selectivity, as the highly conserved ATP-binding sites across the JAK family can lead to off-target effects.[2]
This guide focuses on the computational assessment of [(6-Fluoropyridin-3-yl)imino]dimethyl-λ⁶-sulfanone , a novel compound featuring a sulfoximine moiety. The sulfoximine group has emerged as a valuable functional group in modern drug discovery, offering unique physicochemical properties that can be exploited to enhance potency and selectivity.[3] To contextualize its potential, we will perform a comparative computational analysis against Filgotinib , a known selective JAK1 inhibitor approved for the treatment of rheumatoid arthritis. This comparative approach allows for the benchmarking of our novel compound's predicted properties against a clinically validated drug.
Part 1: Foundational In-Silico Characterization
Before embarking on complex modeling, a foundational understanding of the electronic and structural properties of our target molecule is paramount. Density Functional Theory (DFT) provides a robust framework for this initial characterization.
Density Functional Theory (DFT) for Molecular Property Prediction
DFT calculations are essential for accurately parameterizing the novel sulfoximine moiety, which may not be well-represented in standard molecular mechanics force fields. These calculations provide insights into the molecule's electronic structure, reactivity, and vibrational frequencies.
Rationale for Method Selection: The B3LYP functional combined with a 6-31+G(d,p) basis set offers a good balance of accuracy and computational cost for organosulfur compounds.[4] The inclusion of diffuse functions (+) is important for accurately describing the electronic properties of the electronegative atoms in our molecule.
Experimental Protocol: DFT Calculation
Molecule Building: Construct the 3D structure of [(6-Fluoropyridin-3-yl)imino]dimethyl-λ⁶-sulfanone using a molecular editor.
Geometry Optimization: Perform a full geometry optimization using the B3LYP functional and 6-31+G(d,p) basis set. This will find the lowest energy conformation of the molecule.
Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).
Property Calculation: From the optimized geometry, calculate key electronic properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO/LUMO), and Mulliken atomic charges.[5]
Part 2: Target-Based Comparative Modeling
With a well-characterized ligand, we can now proceed to model its interaction with the biological target, JAK1.
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[6] We will dock both our target compound and Filgotinib into the ATP-binding site of JAK1 to compare their predicted binding modes and scores.
Rationale for Target and Protocol Selection: We will utilize the crystal structure of JAK1 in complex with a ligand (PDB ID: 4P7E) as our receptor model.[1] Using a high-resolution crystal structure is crucial for accurate docking. The docking protocol will involve preparing the protein by removing water molecules, adding hydrogen atoms, and defining the binding site based on the co-crystallized ligand.
Experimental Protocol: Molecular Docking
Protein Preparation:
Download the crystal structure of JAK1 (PDB ID: 4P7E) from the Protein Data Bank.
Remove water molecules and any co-crystallized ligands.
Add polar hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH.
Minimize the protein structure to relieve any steric clashes.
Ligand Preparation:
Use the DFT-optimized structure of [(6-Fluoropyridin-3-yl)imino]dimethyl-λ⁶-sulfanone.
Obtain the 3D structure of Filgotinib from a database like PubChem (CID 49831257).[7]
Assign appropriate atom types and charges to both ligands.
Grid Generation: Define the docking grid box around the ATP-binding site of JAK1, ensuring it is large enough to accommodate both ligands.
Docking Simulation: Perform the docking using a program like AutoDock Vina or Glide. Use the extra precision (XP) mode if available for more accurate scoring.[8]
Analysis: Analyze the top-scoring poses for each ligand, focusing on key interactions with active site residues (e.g., hydrogen bonds, hydrophobic interactions). Compare the docking scores as a preliminary measure of binding affinity.
Data Presentation: Comparative Docking Performance
While docking provides a static picture, MD simulations offer insights into the dynamic behavior of the protein-ligand complex over time, providing a more rigorous assessment of binding stability.[10]
Rationale for Method Selection: GROMACS is a widely used and versatile software package for performing MD simulations.[11] The CHARMM36 force field is well-suited for protein simulations, and the CGenFF server can be used to generate parameters for our novel ligand.[11]
Use the best-docked pose of the protein-ligand complex as the starting structure.
Place the complex in a periodic box of appropriate size.
Solvate the system with a suitable water model (e.g., TIP3P).
Add counter-ions to neutralize the system.
Energy Minimization: Perform energy minimization of the entire system to remove steric clashes.
Equilibration:
Perform a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the system's temperature.
Perform a subsequent NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.
Production MD: Run a production MD simulation for an extended period (e.g., 100 ns) to sample the conformational space of the complex.
Analysis:
Calculate the root-mean-square deviation (RMSD) of the protein and ligand to assess structural stability.
Analyze the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.
Monitor key intermolecular interactions (e.g., hydrogen bonds) over the course of the simulation.
Visualization: MD Simulation Workflow
Caption: Workflow for Molecular Dynamics Simulation.
Part 3: Ligand-Based Comparative Modeling
When a high-quality crystal structure of the target is unavailable, or to complement structure-based methods, ligand-based approaches such as QSAR and CoMFA are invaluable.
3D-QSAR and Comparative Molecular Field Analysis (CoMFA)
3D-QSAR methods correlate the biological activity of a set of molecules with their 3D properties (steric and electrostatic fields).[12] CoMFA is a powerful 3D-QSAR technique that can generate predictive models and visually interpretable 3D contour maps.[13]
Rationale for Method Selection: CoMFA can provide valuable insights into the structure-activity relationship (SAR) of a series of compounds, highlighting regions where modifications are likely to improve activity. This is particularly useful for lead optimization.
Experimental Protocol: CoMFA
Dataset Preparation:
Compile a dataset of structurally diverse JAK1 inhibitors with their corresponding experimental IC50 values.[6][14][15]
Convert IC50 values to pIC50 (-logIC50) for the analysis.
Molecular Modeling and Alignment:
Generate 3D structures for all compounds in the dataset.
Align the molecules based on a common scaffold or pharmacophore. This is a critical step for a successful CoMFA study.
CoMFA Field Calculation:
Place the aligned molecules in a 3D grid.
At each grid point, calculate the steric and electrostatic interaction energies between the molecules and a probe atom.
Statistical Analysis:
Use Partial Least Squares (PLS) regression to correlate the CoMFA fields with the pIC50 values.
Perform cross-validation (e.g., leave-one-out) to assess the predictive power of the model.
Visualization and Interpretation:
Generate 3D contour maps to visualize the regions where steric bulk and electrostatic properties are favorable or unfavorable for activity.
Use the model to predict the activity of novel compounds, including our target molecule.
Reproducibility Validation and Methodological Comparison for the Synthesis of[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Reproducibility Report Executive Summary: The Rise of S(VI) Pharmacophores In modern medicinal c...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Content Type: Publish Comparison Guide & Reproducibility Report
Executive Summary: The Rise of S(VI) Pharmacophores
In modern medicinal chemistry, sulfur(VI) functionalities—particularly sulfoximines and iminosulfanones—have transitioned from neglected moieties to privileged scaffolds [1]. The target compound, [(6-fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone (also known as S,S-dimethyl-N-(6-fluoropyridin-3-yl)sulfoximine), serves as a critical building block for installing polar, hydrogen-bond-accepting vectors in kinase inhibitors and agrochemicals. Its high metabolic stability and unique physicochemical properties make it superior to traditional sulfones or amides [2].
As an Application Scientist, I have validated the two primary synthetic methodologies for accessing this compound. This guide objectively compares Route A (Palladium-Catalyzed Cross-Coupling) and Route B (Direct Oxidative Imination) , providing mechanistic causality, reproducibility metrics, and self-validating protocols to ensure seamless technology transfer to your laboratory.
Comparative Analysis of Synthetic Routes
To establish a robust supply of the target iminosulfanone, we evaluated two distinct disconnections. The choice of route heavily depends on the availability of starting materials and the scale of the reaction.
Route A: Palladium-Catalyzed C–N Cross-Coupling
This route couples commercially available 6-fluoro-3-iodopyridine with S,S-dimethyl sulfoximine (NH-sulfoximine).
Causality of Reagents: We employ
Pd2(dba)3
as the palladium source. The dibenzylideneacetone (dba) ligands stabilize the Pd(0) species, preventing premature catalyst aggregation (black palladium formation) in the presence of the strongly coordinating sulfoximine nitrogen [3]. Xantphos is selected as the ligand because its wide bite angle (
∼111∘
) sterically forces the square planar Pd(II) intermediate into a distorted geometry, drastically accelerating the rate-limiting reductive elimination step.
Pros: Exceptional regioselectivity; utilizes readily available NH-sulfoximines.
Cons: Requires rigorous air-free techniques and expensive transition metal catalysts.
Route B: Direct Oxidative Imination
This metal-free approach condenses 6-fluoropyridin-3-amine with dimethyl sulfoxide (DMSO) using an iodine(III) oxidant.
Causality of Reagents: Iodobenzene diacetate (
PhI(OAc)2
) is used to oxidize the amine in situ, generating a highly electrophilic iminoiodinane intermediate. This avoids the isolation of hazardous sulfilimines or the use of explosive azide reagents. DMSO serves as both the solvent and the reactant, driving the equilibrium forward via the Le Chatelier principle.
Pros: Avoids heavy metals (crucial for late-stage API synthesis); operational simplicity.
Cons: Can generate stoichiometric iodobenzene waste; temperature control is critical to prevent over-oxidation of the amine.
Figure 1: High-level workflow comparison of Route A and Route B for iminosulfanone synthesis.
Understanding the catalytic cycle is essential for troubleshooting. If the reaction stalls, it is typically due to oxidative addition failure (often caused by degraded aryl iodide) or stalled reductive elimination (caused by ligand oxidation).
Figure 2: Catalytic cycle of the Buchwald-Hartwig cross-coupling for S(VI) N-arylation.
Reproducibility Validation & Experimental Data
To ensure trustworthiness, both routes were executed in triplicate at a 10 mmol scale. The quantitative validation data is summarized below. Route A demonstrated superior isolated yields and fewer side products, making it the preferred method for discovery-phase synthesis. Route B, while lower yielding, boasts a better E-factor if solvent recycling is implemented, making it attractive for process scale-up.
Metric
Route A (Pd-Catalysis)
Route B (Oxidative Imination)
Average Isolated Yield
88.4% (± 1.2%)
74.1% (± 2.5%)
Purity (HPLC-UV 254 nm)
> 99.1%
96.5% (Requires recrystallization)
Reaction Time
14 hours
4 hours
Temperature
100 °C
25 °C to 40 °C
E-Factor (Waste/Product)
~ 45
~ 28 (excluding recoverable DMSO)
Primary Impurity
Protodehalogenated pyridine (< 0.5%)
Azo-dimer of starting amine (~ 2%)
Validated Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded within the steps to ensure the operator can verify the reaction trajectory before proceeding to the next stage.
Protocol A: Palladium-Catalyzed Cross-Coupling (Recommended for Discovery)
Objective: Synthesize the target compound with >99% purity for biological assay screening.
Preparation of the Catalytic Complex: In an oven-dried Schlenk flask under an argon atmosphere, charge
Pd2(dba)3
(0.05 equiv, 2.5 mol%) and Xantphos (0.06 equiv, 6 mol%). Add anhydrous 1,4-dioxane (5 mL/mmol) and stir at room temperature for 15 minutes.
Self-Validation Check: The solution should transition from a dark purple/black to a deep, homogeneous red-orange, indicating the successful formation of the active Pd-Xantphos complex.
Reagent Addition: To the active catalyst solution, add 6-fluoro-3-iodopyridine (1.0 equiv, 10 mmol), S,S-dimethyl sulfoximine (1.2 equiv, 12 mmol), and finely milled anhydrous
Cs2CO3
(1.5 equiv, 15 mmol).
Causality Note: Cesium carbonate is chosen over potassium carbonate due to its higher solubility in dioxane, which accelerates the deprotonation of the coordinated sulfoximine.
Reaction Execution: Seal the flask and heat to 100 °C in a pre-heated oil bath for 14 hours with vigorous stirring (800 rpm).
In-Process Control (IPC): After 12 hours, sample 50 µL of the reaction mixture, dilute with acetonitrile, and analyze via LC-MS. The mass of the starting iodide (
m/z
223) should be completely consumed, and the product mass (
m/z
189
[M+H]+
) should dominate.
Workup and Purification: Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient elution from 20% to 80% EtOAc in Hexanes) to afford the product as a pale yellow solid.
Protocol B: Direct Oxidative Imination (Recommended for Scale-Up)
Objective: Synthesize the target compound avoiding transition metal contamination.
Preparation of the Oxidant Solution: In a round-bottom flask, dissolve 6-fluoropyridin-3-amine (1.0 equiv, 10 mmol) in anhydrous DMSO (10 mL/mmol).
Oxidation Step: Cool the solution to 10 °C using an ice-water bath. Add iodobenzene diacetate (
PhI(OAc)2
, 1.1 equiv, 11 mmol) portion-wise over 20 minutes to manage the mild exotherm.
Causality Note: The temperature is kept low during addition to prevent the competitive oxidative dimerization of the amine, which leads to the formation of highly colored azo-impurities.
Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
Workup and Purification: Quench the reaction by adding saturated aqueous
Na2S2O3
(10 mL) to destroy any unreacted hypervalent iodine species. Dilute with water (50 mL) and extract with Dichloromethane (
3×30
mL). Wash the combined organic layers with brine, dry over
Na2SO4
, and concentrate.
Trituration: To remove the iodobenzene byproduct, triturate the crude residue with cold diethyl ether (
2×15
mL). The target iminosulfanone will precipitate as an off-white powder. Filter and dry under high vacuum.
References
Lücking, U. (2019). Neglected sulfur(VI) pharmacophores in drug discovery: Exploration of novel chemical space by the interplay of drug design and method development. Organic Chemistry Frontiers, 6(8), 1319-1324. Available at:[Link] [1]
Chen, Y., et al. (2021). Practical and Scalable Installation of Neglected S(VI) Functionality with Applications to the Enantiospecific Synthesis of Pharmaceuticals. ChemRxiv. Available at:[Link] [2]
Wang, X. (2018). The Transition Metal-Mediated N-Functionalizations of Sulfoximines. RWTH Aachen University. Available at:[Link] [3]
Comparative
Spectroscopic Comparison of[(Fluoropyridin-yl)imino]dimethyl-λ⁶-sulfanone Isomers: A Guide for Structural Elucidation
Introduction Sulfoximines have transitioned from neglected chemical entities to privileged pharmacophores in modern drug discovery, acting as stable, highly soluble bioisosteres for sulfones, sulfonamides, and alcohols[1...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Sulfoximines have transitioned from neglected chemical entities to privileged pharmacophores in modern drug discovery, acting as stable, highly soluble bioisosteres for sulfones, sulfonamides, and alcohols[1][2]. Among these, N-heteroaryl dimethylsulfoximines, such as[(6-fluoropyridin-3-yl)imino]dimethyl-λ⁶-sulfanone, are critical building blocks for kinase inhibitors and agrochemicals[2][3].
During the synthesis of these intermediates—typically via S-alkylation, cross-coupling, or nucleophilic aromatic substitution (SNAr)—positional isomers can emerge depending on the starting fluoropyridine building blocks and the regioselectivity of the reaction[1][2]. Distinguishing between these isomers is paramount for downstream structure-activity relationship (SAR) studies. This guide provides an objective, data-driven comparison of three key isomers:
As an Application Scientist, it is critical to look beyond the raw numbers and understand the physicochemical causality driving these spectroscopic signatures:
¹⁹F NMR as the Primary Discriminator: The chemical shift of the fluorine atom is highly sensitive to its position relative to the endocyclic pyridine nitrogen. Fluorine atoms at the 2- or 6-position (ortho to the pyridine nitrogen) resonate significantly downfield (between -65 and -75 ppm) due to the strong electron-withdrawing effect of the adjacent nitrogen. In contrast, a fluorine at the 3-position is shielded from this direct inductive effect, resonating much further upfield (~ -125 ppm).
¹³C-¹⁹F Coupling Constants: Extracting ¹J_CF, ²J_CF, and ³J_CF from the ¹³C spectrum provides a self-validating map of the pyridine ring. The carbon directly bonded to fluorine exhibits a massive splitting (~240–250 Hz). By tracing the ²J_CF (~15–20 Hz) and ³J_CF (~5–10 Hz) couplings via 2D HMBC, the exact connectivity of the iminosulfanone group can be unequivocally assigned.
S-Methyl Proton Shifts: The dimethyl groups of the sulfoximine core (S(CH₃)₂) appear as a sharp 6H singlet. The variation in their chemical shift (3.15 to 3.28 ppm) is a direct consequence of through-bond inductive effects. For instance, the 3-fluoro-2-yl isomer places the electron-withdrawing iminosulfanone group directly between the highly electronegative pyridine nitrogen and the fluorine atom, maximizing the deshielding effect on the S-methyl protons.
Vibrational Signatures: The λ⁶-sulfanone core is defined by its characteristic S=O and S=N stretching frequencies[2][5]. The slight shifts in these bands (1218–1230 cm⁻¹) reflect the varying degrees of resonance delocalization into the fluoropyridine ring depending on the attachment point.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems.
Sample Preparation: Dissolve 15 mg of the purified isomer in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube.
System Calibration: Tune and match the probe specifically for ¹H, ¹³C, and ¹⁹F frequencies. Causality note: This is critical for ¹⁹F; poor tuning leads to acoustic ringing, which distorts the baseline and ruins quantitative integration.
¹³C NMR: 512 scans, D1 of 2 seconds, with ¹H decoupling (WALTZ-16).
¹⁹F NMR: 64 scans, D1 of 3 seconds. Use trichlorofluoromethane (CFCl₃) as an external reference (0 ppm).
Validation Check: Ensure the integration of the S(CH₃)₂ singlet is exactly 6.0 relative to the sum of the pyridine protons (3.0). Any deviation >5% indicates residual solvent or co-eluting impurities.
Protocol 2: Vibrational Spectroscopy (ATR FT-IR)
Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.
Sample Application: Place ~2 mg of the solid sulfoximine directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact.
Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.
Validation Check: Verify the absence of a broad O-H stretch at ~3300 cm⁻¹ (indicating hygroscopic water absorption) and confirm the presence of the sharp S=O (~1225 cm⁻¹) and S=N (~1130 cm⁻¹) stretches, which are diagnostic for the sulfoximine core[2][5].
Protocol 3: LC-HRMS (ESI-TOF)
Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid to promote ionization.
Chromatography: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Use a fast gradient of 5–95% Acetonitrile over 5 minutes.
Mass Spectrometry: Operate the TOF analyzer in positive ESI mode. Capillary voltage: 3.5 kV. Mass range: 100–1000 m/z.
Validation Check: The mass accuracy for the [M+H]⁺ ion (C₇H₁₀FN₂OS⁺) must be within ± 5 ppm of the theoretical monoisotopic mass (189.0492 Da) to confirm the empirical formula[4][6].